2-(3-bromophenethoxy)tetrahydro-2H-pyran
Description
Properties
Molecular Formula |
C13H17BrO2 |
|---|---|
Molecular Weight |
285.18 g/mol |
IUPAC Name |
2-[2-(3-bromophenyl)ethoxy]oxane |
InChI |
InChI=1S/C13H17BrO2/c14-12-5-3-4-11(10-12)7-9-16-13-6-1-2-8-15-13/h3-5,10,13H,1-2,6-9H2 |
InChI Key |
LUBDGEKYAXLAEC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Foundational & Exploratory
2-(3-bromophenethoxy)tetrahydro-2H-pyran chemical structure
An In-depth Technical Guide to 2-(3-bromophenethoxy)tetrahydro-2H-pyran: Synthesis, Reactivity, and Application
Abstract
In the landscape of modern organic synthesis, particularly within drug discovery and development, the use of bifunctional building blocks is a cornerstone of efficient molecular construction. This compound emerges as a highly valuable, albeit specialized, reagent. It strategically combines a stable, acid-labile tetrahydropyranyl (THP) ether for hydroxyl protection with a synthetically versatile aryl bromide handle. This dual-functionality allows for selective chemical transformations at the aromatic core while the aliphatic alcohol remains masked, enabling complex, multi-step synthetic sequences. This technical guide offers a comprehensive overview of the chemical's structure, detailed protocols for its synthesis and subsequent reactions, and an exploration of its utility for researchers, chemists, and drug development professionals. We will delve into the causality behind experimental choices, providing field-proven insights grounded in established chemical principles.
Physicochemical and Spectroscopic Profile
This compound is the formal protected version of 3-bromophenethyl alcohol. The tetrahydropyranyl (THP) group functions as an acetal, rendering the otherwise reactive alcohol inert to a wide range of nucleophilic, basic, and organometallic reagents.[1] A critical feature of this protecting group is the introduction of a new stereocenter at the anomeric carbon (C2 of the pyran ring), which can lead to a mixture of diastereomers if the original alcohol is chiral; however, for an achiral alcohol like 3-bromophenethyl alcohol, this results in a racemic mixture of enantiomers.[2]
Key Properties
| Property | Value | Source |
| Chemical Formula | C₁₃H₁₇BrO₂ | Calculated |
| Molecular Weight | 285.18 g/mol | Calculated |
| IUPAC Name | 2-(2-(3-bromophenyl)ethoxy)oxane | IUPAC Nomenclature |
| Appearance | Colorless to pale yellow oil (Predicted) | N/A |
| Boiling Point | Not established; high boiling liquid | N/A |
| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc, Acetone) | N/A |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the successful synthesis and purity of the title compound. The data below represents expected values derived from the analysis of its constituent functional groups.
| Technique | Expected Observations |
| ¹H NMR | δ (ppm) 7.30-7.00 (m, 4H, Ar-H): Complex multiplet for the aromatic protons. δ (ppm) 4.60 (t, 1H, O-CH-O): Characteristic triplet for the anomeric proton of the THP ring. δ (ppm) 3.95-3.75 (m, 2H, Ar-CH₂-CH₂-O): Multiplet for the methylene protons adjacent to the THP oxygen. δ (ppm) 3.85 & 3.50 (m, 2H, THP Ring CH₂-O): Diastereotopic methylene protons of the THP ring adjacent to the ring oxygen. δ (ppm) 2.95 (t, 2H, Ar-CH₂-CH₂-O): Triplet for the benzylic protons. δ (ppm) 1.80-1.50 (m, 6H, THP Ring CH₂): Broad multiplet for the remaining three methylene groups of the THP ring. |
| ¹³C NMR | δ (ppm) ~140 (Ar C-Br): Quaternary carbon attached to bromine. δ (ppm) ~130, 129, 126, 125 (Ar-C): Aromatic carbons. δ (ppm) ~122.5 (Ar C-H): Carbon bearing the bromine atom. δ (ppm) ~99 (O-CH-O): Anomeric carbon of the THP ring. δ (ppm) ~67 (Ar-CH₂-CH₂-O): Methylene carbon attached to the THP oxygen. δ (ppm) ~62 (THP Ring CH₂-O): Methylene carbon of the THP ring adjacent to the ring oxygen. δ (ppm) ~38 (Ar-CH₂): Benzylic carbon. δ (ppm) ~30, 25, 19 (THP Ring CH₂): Remaining aliphatic carbons of the THP ring. |
| Mass Spec (EI) | m/z 284/286: Molecular ion peak showing the characteristic ~1:1 isotopic pattern for bromine. m/z 201: Loss of the tetrahydropyran moiety (C₅H₉O). m/z 85: Tetrahydropyranyl cation fragment. |
| IR (cm⁻¹) | 3050-3100: Aromatic C-H stretch. 2850-2950: Aliphatic C-H stretch. 1595, 1475: Aromatic C=C stretch. 1120, 1075, 1035: Strong C-O (ether/acetal) stretches. Absence of broad O-H stretch (~3300 cm⁻¹): Confirms protection of the alcohol. |
Synthesis and Purification
The synthesis of this compound is a straightforward and high-yielding protection reaction. The strategy involves the acid-catalyzed addition of 3-bromophenethyl alcohol to the vinyl ether of 3,4-dihydro-2H-pyran (DHP).[3]
Mechanism of THP Ether Formation
The reaction proceeds via a three-step mechanism initiated by an acid catalyst:
-
Protonation of DHP: The acid catalyst protonates the double bond of DHP, forming a resonance-stabilized oxocarbenium ion. This intermediate is a potent electrophile.[4]
-
Nucleophilic Attack: The hydroxyl group of 3-bromophenethyl alcohol acts as a nucleophile, attacking the electrophilic anomeric carbon of the oxocarbenium ion.[3]
-
Deprotonation: A weak base, such as the solvent or the conjugate base of the acid catalyst, removes the proton from the newly formed ether, regenerating the catalyst and yielding the final THP-protected product.[1]
Detailed Experimental Protocol: Synthesis
This protocol is designed as a self-validating system for laboratory-scale synthesis.
Reagents and Materials:
-
3-bromophenethyl alcohol (1.0 eq)
-
3,4-Dihydro-2H-pyran (DHP) (1.2 eq)
-
Pyridinium p-toluenesulfonate (PPTS) (0.05 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-bromophenethyl alcohol (1.0 eq).
-
Dissolve the alcohol in anhydrous dichloromethane (approx. 0.2 M concentration).
-
Add 3,4-dihydro-2H-pyran (1.2 eq) to the solution. Causality Note: A slight excess of DHP ensures complete consumption of the starting alcohol.
-
Add pyridinium p-toluenesulfonate (PPTS, 0.05 eq) in one portion. Causality Note: PPTS is the preferred catalyst over stronger acids like p-TsOH or H₂SO₄ as its mild acidity minimizes the risk of side reactions, such as the polymerization of DHP.[5]
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is fully consumed (typically 2-4 hours).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize the PPTS catalyst.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 15% EtOAc) to afford this compound as a clear, viscous oil.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target compound.
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound lies in the orthogonal reactivity of its two key functional moieties.
The Tetrahydropyranyl (THP) Ether: An Acid-Labile Protecting Group
The THP ether is stable to strongly basic conditions, organometallic reagents, hydrides, and various oxidative and reductive conditions, making it an excellent choice for protecting alcohols.[6] Its primary reactivity is its cleavage under acidic conditions to regenerate the parent alcohol.
Detailed Experimental Protocol: Deprotection
-
Dissolve the THP ether (1.0 eq) in ethanol (0.2 M).
-
Add a catalytic amount of PPTS (0.1 eq). Causality Note: The reaction is an equilibrium. Using a protic solvent like ethanol helps drive the reaction to completion by trapping the oxocarbenium ion intermediate.[1]
-
Heat the mixture to 50-60 °C and monitor by TLC.
-
Once the reaction is complete, cool to room temperature and concentrate under reduced pressure.
-
Purify by flash chromatography to yield the deprotected 3-bromophenethyl alcohol. Alternatively, a simple aqueous workup can often provide material of sufficient purity.
The 3-Bromophenyl Moiety: A Handle for C-C Bond Formation
The aryl bromide is a robust and versatile functional group for constructing new carbon-carbon or carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions or the formation of organometallic reagents.
3.2.1 Grignard Reagent Formation
The aryl bromide can be converted into a potent carbon nucleophile, a Grignard reagent, via oxidative addition of magnesium metal. This reaction must be performed under strictly anhydrous conditions. The THP ether is completely stable to Grignard reagents.[1]
Detailed Experimental Protocol: Grignard Formation
-
In a flame-dried, three-neck flask under an inert atmosphere, place magnesium turnings (1.5 eq).
-
Add a small volume of anhydrous tetrahydrofuran (THF).
-
Add a small crystal of iodine to activate the magnesium surface.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF dropwise. The initiation of the reaction is indicated by heat evolution and the disappearance of the iodine color.[7]
-
Once initiated, add the remaining solution at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature or with gentle heating until all the magnesium is consumed. The resulting dark grey/brown solution of the Grignard reagent can be used directly in subsequent reactions.
3.2.2 Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures by coupling the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base.[8]
Detailed Experimental Protocol: Suzuki Coupling
-
To a flask, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.3 eq), and a base such as potassium carbonate (2.0-3.0 eq).
-
Add a solvent mixture, typically toluene/ethanol/water (e.g., 4:1:1 ratio).
-
Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes. Causality Note: Oxygen must be removed as it can oxidize and deactivate the Pd(0) catalyst.[9]
-
Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01-0.05 eq).
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere until TLC analysis indicates consumption of the starting material.
-
Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by flash chromatography to obtain the coupled product.
Key Reaction Pathways Diagram
Caption: Major synthetic transformations of the title compound.
Safety and Handling
While a specific safety data sheet for this compound is not widely available, precautions should be based on its constituent functional groups.
-
Aryl Bromides: Can be irritants. Avoid skin and eye contact.
-
Ethers/Acetals: Generally low toxicity but should be handled in a well-ventilated fume hood.
-
General Precautions: Wear standard personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[10] Handle in a well-ventilated area. In case of fire, use dry sand, chemical powder, or alcohol-resistant foam.[10]
Conclusion
This compound is a strategically designed synthetic intermediate that provides a robust platform for sequential chemical modifications. The THP ether offers reliable protection for the hydroxyl group against a wide array of non-acidic reagents, while the aryl bromide serves as a versatile linchpin for advanced carbon-carbon bond-forming reactions. This orthogonal reactivity allows for the selective elaboration of the aromatic portion of the molecule before a final, mild deprotection step unmasks the alcohol for further functionalization. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize and utilize this valuable building block in their synthetic campaigns.
References
-
Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]
-
Reddy, G. S., & Kulkarni, G. H. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(23), 8344-8346. Retrieved from [Link]
-
Lee, J. S., Velarde-Ortiz, R., Guijarro, A., Wurst, J. R., & Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry, 65(17), 5428-5430. Retrieved from [Link]
-
Wang, P., et al. (2020). Photoinduced Deprotection of Tetrahydropyranyl Ethers with High Selectivity and Ultrahigh Efficiency. Angewandte Chemie International Edition, 59(31), 12817-12821. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019, January 8). THP group for protecting alcohols [Video]. YouTube. Retrieved from [Link]
-
Friis, S. D., Tskay, D., & Skrydstrup, T. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 2004-2007. Retrieved from [Link]
-
Wikipedia. (2024). Grignard reagent. Retrieved from [Link]
-
Reddy, G. S., & Kulkarni, G. H. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(23), 8344-8346. Retrieved from [Link] (Note: This is a direct PDF link from the same source as[11])
-
University of Calgary. (n.d.). Ch23: Aryl Grignards. Retrieved from [Link]
-
PubChem. (n.d.). 2-(3-Bromophenoxy)tetrahydro-2H-pyran. Retrieved from [Link]
-
Guild, G., & Smith, J. (2006). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications, (1), 73-75. Retrieved from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Chemical Reviews, 109(6), 2455-2504. Retrieved from [Link]
-
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019, January 7). making Grignard reagents [Video]. YouTube. Retrieved from [Link]
-
Bérillon, L., et al. (2000). Formation of Grignard Reagents from Aryl Halides: Effective Radical Probes Hint at a Nonparticipation of Dianions in the Mechanism. Organic Letters, 2(10), 1407-1409. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
RSC Publishing. (2016). Tetrahydropyranyl ether (THPE) formation in hydroxyl group protection and conversion to other useful functionalities. RSC Advances, 6(92), 89686-89708. Retrieved from [Link]
-
Sharma, S., et al. (2017). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry, 82(11), 5915-5922. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Bromophenoxy)tetrahydro-2H-pyran. Retrieved from [Link]
-
Research Scientific. (n.d.). 2-(3-BROMOPHENOXY)TETRAHYDRO-2H-PYRAN. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-(3-bromophenoxy)tetrahydro-2h-pyran (C11H13BrO2). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]
-
Singh, M. K., et al. (2021). Synthesis of Fused Pyran and Tetracyclic Pyran Rings by Intramolecular Palladium-catalyzed β-H Elimination and C–H Bond Functionalization. ES Materials & Manufacturing, 13, 40-52. Retrieved from [Link]
-
LookChem. (n.d.). 2-(4-bromophenoxy)tetrahydro-2h-pyran cas no.36603-49-3. Retrieved from [Link]
-
Glavač, D., et al. (2019). Towards Greener Synthesis of Substituted 3-Aminophthalates Starting from 2H-Pyran-2-ones via Diels–Alder Reaction of Acetylenedicarboxylates. Molecules, 24(21), 3949. Retrieved from [Link]
- Google Patents. (2017). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
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Technical Monograph: 2-(3-Bromophenethoxy)tetrahydro-2H-pyran
A Strategic Intermediate for Aryl-Lithium Functionalization
Executive Summary
2-(3-Bromophenethoxy)tetrahydro-2H-pyran (CAS: 57999-49-2) is a specialized synthetic intermediate used primarily in medicinal chemistry and complex organic synthesis. It serves as a masked equivalent of 3-bromophenethyl alcohol , where the hydroxyl group is protected as a tetrahydropyranyl (THP) acetal.
This protection strategy is critical. It renders the molecule inert to strong bases and nucleophiles, specifically allowing for Lithium-Halogen Exchange (Li-Br) without competitive deprotonation of the hydroxyl group. This enables the generation of a nucleophilic aryl-lithium species at the meta-position, facilitating the introduction of electrophiles (aldehydes, boronic esters, silanes) to build complex drug scaffolds.
Chemical Identity & Physical Properties
The THP protection significantly alters the physicochemical profile of the parent alcohol, increasing lipophilicity (LogP) and removing hydrogen bond donor (HBD) capability.
| Property | Data | Note |
| IUPAC Name | 2-[2-(3-bromophenyl)ethoxy]oxane | Also: this compound |
| CAS Number | 57999-49-2 | Parent Alcohol: 28229-69-8 |
| Molecular Formula | C₁₃H₁₇BrO₂ | |
| Molecular Weight | 285.18 g/mol | |
| Physical State | Colorless to pale yellow oil | Viscous liquid at RT |
| Boiling Point | ~145–150 °C @ 0.5 mmHg | Predicted based on structure/MW |
| Density | ~1.32 g/mL | Predicted |
| LogP | ~4.2 | High lipophilicity compared to alcohol (~2.[1][2][3]1) |
| Solubility | DCM, THF, Et₂O, Toluene | Insoluble in water |
| Chirality | Racemic (±) | The C2 position of the THP ring is a stereocenter. |
Synthesis & Protection Strategy
Mechanistic Insight
The formation of the THP ether is an acid-catalyzed addition of the primary alcohol to the enol ether of 3,4-dihydro-2H-pyran (DHP).
Critical Consideration: The reaction generates a new stereocenter at the anomeric position of the pyran ring.[4] Since the starting material (3-bromophenethyl alcohol) is achiral, the product is formed as a racemic mixture of enantiomers. This has implications for NMR analysis (see Section 6).
Visualization: Acid-Catalyzed Protection Pathway
Figure 1: Mechanism of THP protection via oxocarbenium ion intermediate.
Validated Protocol: Standard Protection
Reagents: 3-Bromophenethyl alcohol (1.0 equiv), DHP (1.5 equiv), Pyridinium p-toluenesulfonate (PPTS, 0.1 equiv), DCM (anhydrous).
-
Setup: Charge a flame-dried RBF with 3-bromophenethyl alcohol (20.1 g, 100 mmol) and anhydrous DCM (200 mL).
-
Addition: Add DHP (12.6 g, 150 mmol) followed by PPTS (2.5 g, 10 mmol).
-
Reaction: Stir at room temperature (20–25 °C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The alcohol (Rf ~0.3) should disappear, replaced by the less polar ether (Rf ~0.7).
-
Quench: Dilute with Et₂O (200 mL) and wash with half-saturated brine (2 x 100 mL).
-
Purification: Dry organic phase over MgSO₄, concentrate in vacuo. The resulting oil is often pure enough for subsequent lithiation. If necessary, purify via short-path silica plug (5% EtOAc in Hexanes).
Reactivity Profile: The Lithiation Application
The primary utility of this molecule is its stability against organolithiums, allowing for Lithium-Halogen Exchange .
Stability Matrix
| Reagent Class | Stability | Comment |
| Acids (HCl, AcOH) | Unstable | Hydrolyzes back to alcohol rapidly. |
| Bases (NaOH, KOtBu) | Stable | Resistant to hydrolysis and elimination. |
| Organolithiums (n-BuLi) | Stable | Ether oxygen coordinates Li, potentially stabilizing the aggregate. |
| Grignards (R-MgX) | Stable | Inert at standard reaction temperatures. |
| Reducing Agents (LiAlH₄) | Stable | Inert to hydride reduction. |
Protocol: Lithium-Halogen Exchange & Trapping
Objective: Convert the aryl bromide to an aryl lithium species for reaction with an electrophile (e.g., DMF to form an aldehyde).
Reagents: THP-ether (1.0 equiv), n-Butyllithium (1.1 equiv, 2.5M in hexanes), Electrophile (e.g., DMF, 1.5 equiv), THF (anhydrous).
-
Cryogenic Setup: Dissolve the THP-protected bromide (10 mmol) in anhydrous THF (50 mL) under Argon. Cool to -78 °C .
-
Exchange: Add n-BuLi (4.4 mL, 11 mmol) dropwise over 15 minutes. Maintain internal temp < -70 °C.
-
Incubation: Stir at -78 °C for 30–60 minutes. The solution typically turns yellow/orange.
-
Trapping: Add the electrophile (e.g., DMF, 1.2 mL) dropwise.
-
Warm-up: Allow the reaction to warm to 0 °C over 1 hour.
-
Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[8]
Visualization: Lithiation Workflow
Figure 2: Workflow for utilizing the THP-protected bromide in organometallic synthesis.
Deprotection Protocols
Recovering the alcohol is straightforward but requires care to avoid side reactions if the newly introduced functional group is acid-sensitive.
Method A: Standard Hydrolysis (Robust)
-
Conditions: HCl (1M) or AcOH (80%) in THF/Water.
-
Procedure: Dissolve substrate in THF. Add 1M HCl (2 equiv). Stir at RT for 1-2 hours.
-
Pros: Fast, quantitative.
-
Cons: Not suitable for acid-labile groups (e.g., acetals, silyl ethers).
Method B: Mild Alcoholysis (Selective)
-
Conditions: PPTS (0.1 equiv) in Ethanol at 55 °C.
-
Mechanism: Trans-acetalization. The THP group is transferred to the ethanol solvent.
-
Pros: Very mild; compatible with most functional groups.
Analytical Profile (Expertise Focus)
Researchers characterizing this intermediate often encounter confusing NMR signals. This is not an impurity; it is a consequence of the chiral center on the THP ring.
-
¹H NMR (CDCl₃, 400 MHz):
-
Aromatic: ~7.0–7.4 ppm (4H, m).
-
Acetal Methine (O-CH-O): ~4.5–4.6 ppm (1H, t).
-
Ether Linkage (Ar-CH₂-C H₂-O-): These protons are diastereotopic . Due to the adjacent chiral center on the THP ring, they are chemically non-equivalent. They will not appear as a clean triplet but rather as two complex multiplets (dt or ddd) around 3.6–3.9 ppm.
-
THP Ring: Multiplets from 1.5–1.9 ppm (6H).
-
References
- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999. (Foundational text on THP stability/deprotection).
-
Miyashita, M.; Yoshikoshi, A.; Grieco, P. A. "Pyridinium p-toluenesulfonate. A mild and efficient catalyst for the tetrahydropyranylation of alcohols."[7] J. Org.[7] Chem.1977 , 42, 3772–3774. Link
-
Parham, W. E.; Jones, L. D. "Selective halogen-lithium exchange in bromophenylalkyl derivatives." J. Org.[7] Chem.1976 , 41, 1187–1191. (Seminal work on Li-Br exchange in the presence of protected alcohols). Link
-
Sigma-Aldrich. "3-Bromophenethyl alcohol Product Specification." Link
-
PubChem. "2-(3-Bromophenoxy)tetrahydro-2H-pyran Compound Summary." Link
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1-bromo-3-(2-tetrahydropyranyloxyethyl)benzene synonyms
Technical Monograph: 2-[2-(3-Bromophenyl)ethoxy]tetrahydro-2H-pyran
Part 1: Chemical Identity & Nomenclature
1.1 Core Identity This guide details the chemical profile, synthesis, and application of 1-bromo-3-(2-tetrahydropyranyloxyethyl)benzene , a critical intermediate in medicinal chemistry.[1] It serves as a "masked" alcohol, allowing the aromatic bromine to undergo metallation or cross-coupling without interference from the hydroxyl group.
1.2 Synonyms and Database Identifiers Accurate identification across chemical databases requires a multi-faceted nomenclature approach. The following table consolidates the primary synonyms used in literature and procurement.
| Category | Synonym / Identifier | Context |
| IUPAC Name | 2-[2-(3-Bromophenyl)ethoxy]tetrahydro-2H-pyran | Systematic chemical naming |
| Common Name | 3-Bromophenethyl alcohol THP ether | Laboratory shorthand |
| Structural Name | 1-Bromo-3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)benzene | Descriptive structural name |
| Inverted Name | Pyran, 2-[2-(3-bromophenyl)ethoxy]tetrahydro- | Chemical Abstracts Service (CAS) style |
| SMILES | BrC1=CC=CC(CCOC2CCCCO2)=C1 | Chemoinformatics / Machine Learning |
| InChI Key | Generated from structure | Unique Database Key |
Part 2: Synthesis & Production Protocols
2.1 Retrosynthetic Analysis The most robust route to this compound involves the acid-catalyzed protection of 3-bromophenethyl alcohol using 3,4-dihydro-2H-pyran (DHP) .[1] This reaction is an electrophilic addition of the alcohol to the enol ether double bond of DHP.
2.2 Experimental Protocol (Self-Validating System) Note: All steps must be performed in a fume hood due to the volatility of DHP and organic solvents.
Reagents:
-
Precursor: 3-Bromophenethyl alcohol (1.0 equiv) [CAS: 28229-69-8][1][2]
-
Reagent: 3,4-Dihydro-2H-pyran (DHP) (1.2 – 1.5 equiv)[1]
-
Catalyst: Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv) or p-Toluenesulfonic acid (pTSA) (0.01 equiv).
-
Solvent: Dichloromethane (DCM) (anhydrous).
Step-by-Step Methodology:
-
Setup: Charge a flame-dried round-bottom flask with 3-bromophenethyl alcohol (10 mmol) and anhydrous DCM (20 mL). Add a magnetic stir bar.[3]
-
Addition: Cool the solution to 0°C (ice bath). Add DHP (12-15 mmol) dropwise via syringe to control the exotherm.
-
Catalysis: Add the acid catalyst (PPTS or pTSA) in one portion.
-
Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (20-25°C) for 2–4 hours.
-
Quench: Once conversion is complete, quench the reaction with saturated aqueous NaHCO₃ (10 mL).
-
Workup: Extract the aqueous layer with DCM (2 x 10 mL). Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
2.3 Synthesis Workflow Diagram
Caption: Acid-catalyzed protection of 3-bromophenethyl alcohol to form the THP ether.
Part 3: Strategic Utility in Drug Discovery
3.1 The "Masked" Alcohol Strategy The primary utility of 1-bromo-3-(2-tetrahydropyranyloxyethyl)benzene lies in its bifunctionality. The THP group is stable to base, allowing the bromine atom to be manipulated using organometallic reagents that would otherwise deprotonate the free alcohol.
3.2 Reactivity Profile
-
Lithiation (Halogen-Lithium Exchange): Treatment with n-Butyllithium (n-BuLi) at -78°C generates the aryllithium species.[1]
-
Application: Reaction with electrophiles (e.g., aldehydes, ketones, CO₂) to extend the carbon skeleton.
-
-
Suzuki-Miyaura Coupling: The aryl bromide undergoes Palladium-catalyzed cross-coupling with boronic acids.[1]
-
Deprotection: Post-modification, the alcohol is regenerated using mild acid (e.g., pTSA in Methanol or dilute HCl).
3.3 Strategic Pathway Diagram
Caption: Divergent synthetic pathways utilizing the stability of the THP ether to base and organometallics.
Part 4: Quality Control & Characterization
To ensure the integrity of the synthesized intermediate, the following analytical parameters must be met.
4.1 1H NMR Spectroscopy (Chloroform-d)
-
Aromatic Region: ~7.1–7.4 ppm (Multiplet, 4H).
-
Acetal Methine (O-CH-O): ~4.6 ppm (Triplet or dd, 1H). Diagnostic Signal.
-
Ether Linkage (-CH₂-O-): ~3.6–3.9 ppm (Multiplet, 2H).[1]
-
Benzylic Protons (Ar-CH₂-): ~2.9 ppm (Triplet, 2H).
-
THP Ring Protons: ~1.5–1.8 ppm (Multiplet, 6H).
4.2 Mass Spectrometry (GC-MS)
-
Parent Ion: The molecular ion [M]+ is often weak or absent due to fragmentation.
-
Base Peak: Look for the loss of the THP group or the characteristic dihydropyran fragment (m/z 85).
-
Isotope Pattern: A 1:1 doublet at the molecular weight region confirms the presence of one Bromine atom (⁷⁹Br / ⁸¹Br).
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[7] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for THP protection/deprotection protocols).
-
Miyashita, N., Yoshikoshi, A., & Grieco, P. A. (1977). Pyridinium p-Toluenesulfonate.[1] A Mild and Efficient Catalyst for the Tetrahydropyranylation of Alcohols.[7] The Journal of Organic Chemistry, 42(23), 3772–3774. Link
-
PubChem Compound Summary. (2024). 2-(3-Bromophenoxy)tetrahydro-2H-pyran (Structural Analog Reference). National Center for Biotechnology Information. Link
-
Organic Chemistry Portal. (2024). Tetrahydropyranyl Ethers (THP Ethers). Link
Sources
- 1. 2398-37-0|1-Bromo-3-methoxybenzene|BLD Pharm [bldpharm.com]
- 2. aablocks.wordpress.com [aablocks.wordpress.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. youtube.com [youtube.com]
- 6. znaturforsch.com [znaturforsch.com]
- 7. Tetrahydropyranyl Ethers [organic-chemistry.org]
Chemical Profile & Synthetic Utility: 3-Bromophenethoxy THP Ether
Executive Summary
3-Bromophenethoxy THP ether (IUPAC: 2-[2-(3-bromophenyl)ethoxy]tetrahydro-2H-pyran) is a bifunctional synthetic intermediate widely utilized in medicinal chemistry and total synthesis. It serves as a protected "masked" alcohol that retains a reactive aryl bromide handle, allowing for chemoselective cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) without interference from the hydroxyl group.
Critical Nomenclature Disambiguation: Researchers often confuse "phenethoxy" with "phenoxy."
-
Target Molecule (Phenethoxy): Derived from 3-bromophenethyl alcohol (
). Contains an ethyl spacer. -
Common Analog (Phenoxy): Derived from 3-bromophenol (
).[1][2] No spacer. -
This guide strictly details the Phenethoxy (
) derivative as requested.
Part 1: Physicochemical Characterization
The following data establishes the baseline identity of the molecule. Note that as a THP ether, this molecule possesses a chiral center at the acetal carbon (C2 of the pyran ring), typically existing as a racemic mixture in standard synthesis.
Identity Data Table[3][4]
| Property | Value / Description |
| Molecular Formula | |
| Molecular Weight | 285.18 g/mol |
| Exact Mass | 284.0412 Da |
| Precursor Alcohol | 3-Bromophenethyl alcohol (CAS: 4579-07-5) |
| Physical State | Colorless to pale yellow oil (Standard Pressure) |
| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in Water |
| Chirality | Racemic (±) due to C2 acetal center |
Structural Visualization (DOT)
The following diagram illustrates the connectivity and the specific "phenethoxy" spacer that distinguishes this molecule from phenoxy derivatives.
Part 2: Synthetic Pathway (The "How-To")
Reaction Logic
The synthesis involves the acid-catalyzed addition of 3-bromophenethyl alcohol to 3,4-dihydro-2H-pyran (DHP) . This is an atom-economic addition reaction; no byproducts (like water) are eliminated, which simplifies purification.
Mechanism: Electrophilic addition. The acid catalyst protonates the DHP double bond, generating an oxocarbenium ion intermediate, which is then trapped by the alcohol nucleophile.
Detailed Protocol
Note: This protocol is adapted from standard protective group methodologies (Greene's) and optimized for aryl-bromide stability.
Reagents:
-
3-Bromophenethyl alcohol (1.0 equiv)
-
3,4-Dihydro-2H-pyran (DHP) (1.2 – 1.5 equiv)
-
Catalyst: Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv) OR p-Toluenesulfonic acid (p-TsOH) (0.01 equiv).
-
Solvent: Dichloromethane (DCM) (Anhydrous).
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.
-
Solvation: Dissolve 3-bromophenethyl alcohol in anhydrous DCM (0.2 M concentration).
-
Catalysis: Add the acid catalyst (PPTS is preferred for milder conditions; p-TsOH for faster reaction).
-
Addition: Add DHP dropwise via syringe over 10 minutes at 0°C (ice bath).
-
Expert Insight: Although the reaction is often run at Room Temperature (RT), starting at 0°C prevents exotherm-driven polymerization of DHP.
-
-
Reaction: Allow to warm to RT and stir for 3-6 hours. Monitor via TLC (Mobile phase: 10% EtOAc/Hexanes). The alcohol spot (lower Rf) should disappear; the THP ether (higher Rf) will appear.
-
Quench: Add saturated aqueous NaHCO3 to neutralize the acid catalyst.
-
Critical: Failure to neutralize prior to concentration can lead to deprotection (reversal) or degradation.
-
-
Workup: Extract with DCM (x3), wash combined organics with Brine, dry over Na2SO4, and concentrate in vacuo.
-
Purification: Flash column chromatography (SiO2, 0-10% EtOAc in Hexanes).
Synthesis Process Map
Part 3: Strategic Utility in Drug Design
This molecule is valuable because the THP group and the Aryl Bromide are orthogonal . You can react one end of the molecule without affecting the other, provided you choose the correct conditions.
The Aryl Bromide Handle (C-C Bond Formation)
The bromine at the meta position allows for palladium-catalyzed cross-coupling.
-
Suzuki-Miyaura Coupling: React with aryl boronic acids to form biaryls.
-
Compatibility: Base (K2CO3/Cs2CO3) used in Suzuki coupling does not affect the THP ether (stable to base).
-
-
Lithium-Halogen Exchange: Treatment with n-BuLi at -78°C generates the aryl lithium species.
-
Compatibility: THP ethers are stable to organolithiums, whereas a free alcohol would be instantly deprotonated.
-
The THP Protecting Group[3][6][7][8][9][10]
-
Stability: Stable to strong bases (NaOH, NaH), nucleophiles (Grignards, hydrides), and radicals.
-
Deprotection: Cleaved by mild acid (HCl/MeOH, AcOH/THF/Water) or Lewis acids (MgBr2).
Stability Warning (Self-Validating System)
Avoid Hydrogenation with Pd/C in Ethanol:
If you attempt to reduce the aryl bromide or another functional group using
-
Solution: Use methanol with a buffer (e.g., K2CO3) or use Pd(OH)2 if hydrogenation is strictly necessary.
Divergent Synthesis Map
Part 4: Analytical Validation
To confirm you have synthesized the correct molecule (
-
1H NMR (Chloroform-d):
-
The Spacer: You must see two triplets (approx 2.9 ppm and 3.6-3.9 ppm) corresponding to the
ethyl chain. If these are missing, you have the phenoxy derivative. -
The Acetal: A characteristic multiplet at
4.5–4.6 ppm (the O-CH-O proton of the THP ring). -
Aromatic Region: Pattern consistent with meta-substitution (singlet, two doublets, one triplet).
-
-
Mass Spectrometry:
-
Look for the M+Na peak (Sodium adduct).
- amu.
-
Isotope Pattern: Bromine has two isotopes (
and ) in a 1:1 ratio. You should see a "doublet" molecular ion peak separated by 2 mass units of equal intensity.
-
References
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard protocols for THP protection/deprotection).
-
Bravin, F., & Barreca, G. (2018).[4] Scale up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis. ResearchGate. Link (Methodology validation for bromo-ethoxy THP ethers).
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link (Utility of aryl bromides).
-
PubChem Database. Compound Summary for 3-Bromophenethyl alcohol. National Center for Biotechnology Information. Link (Precursor data).
Sources
solubility of 2-(3-bromophenethoxy)tetrahydro-2H-pyran in organic solvents
Technical Whitepaper: Solubility Profile & Solvent Selection for 2-(3-bromophenethoxy)tetrahydro-2H-pyran
Executive Summary
This technical guide details the solubility behavior and solvent compatibility of This compound . This compound serves as a critical intermediate in organic synthesis, specifically functioning as a protected form of 3-bromophenethyl alcohol. The tetrahydropyranyl (THP) ether moiety provides robust stability against basic and nucleophilic reagents (e.g., Grignard formation, lithiation), allowing for selective functionalization of the aromatic bromide.
However, the acetal linkage inherent to the THP group introduces specific solvent constraints, particularly regarding acidic media and protic solvents. This guide synthesizes theoretical solubility parameters with practical laboratory protocols to ensure process integrity.
Physicochemical Characterization
To understand solubility, we must first deconstruct the molecular architecture.
-
Chemical Structure: 3-Br-C₆H₄-CH₂-CH₂-O-(Tetrahydro-2H-pyran-2-yl)
-
Molecular Weight: ~285.18 g/mol
-
Physical State: Viscous oil to low-melting solid (dependent on purity and isomer distribution).
-
Polarity Profile:
-
Lipophilic Domain: The 3-bromophenethyl tail is highly hydrophobic, driven by the aromatic ring and the halogen substituent.
-
Polar Domain: The THP ether linkage introduces moderate polarity and hydrogen bond acceptance capability, but lacks hydrogen bond donation.
-
Estimated Solubility Parameters:
-
LogP (Octanol/Water Partition Coeff.): ~3.8 – 4.2 (Predicted). This indicates high lipophilicity.
-
Water Solubility: Negligible (< 10 mg/L).
Solubility in Organic Solvents
The following data categorizes solvents based on their interaction with the solute and chemical compatibility.
Table 1: Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Solubility Rating | Operational Notes |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent | Preferred solvents for synthesis and extraction. High solubility due to polarizability match with the aryl bromide. |
| Ethers | THF, Diethyl Ether, MTBE, 1,4-Dioxane | Excellent | Ideal for subsequent lithiation or Grignard reactions. The THP oxygen coordinates well with metal cations in these solvents. |
| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | Good to Excellent | Standard solvent for liquid-liquid extraction (work-up). |
| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Moderate to Good | Soluble, but often used as a co-solvent. Used as the non-polar component in silica gel chromatography (e.g., 5-20% EtOAc in Hexane). |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Good | Soluble, but removal is difficult. Avoid unless necessary for specific coupling reactions (e.g., Suzuki-Miyaura). |
| Polar Protic | Methanol, Ethanol, Isopropanol | Conditional | RISK: Soluble, but chemically unstable if trace acid is present (see Section 3). |
| Aqueous | Water, Brine | Insoluble | Used for washing phases; the compound will partition >99% into the organic layer. |
Critical Stability Warning: Protic Solvents
The "Hidden" Degradation Pathway While this compound is physically soluble in alcohols like methanol, using them entails a chemical risk. The THP group is an acetal.[1] In the presence of protic solvents and even trace acidity (e.g., from unneutralized silica gel or impure reagents), it undergoes transacetalization or hydrolysis.
Mechanism of Instability:
-
Protonation of the exocyclic oxygen.
-
Ring opening/cleavage of the phenethyl alcohol.
-
Formation of a methyl ether (if in methanol) or free alcohol.
DOT Diagram: Acid-Catalyzed Degradation Pathway
Caption: Figure 1. Mechanism of THP ether cleavage in acidic methanol. Even trace acidity can catalyze this reaction, leading to yield loss.
Experimental Protocols
Protocol A: Visual Solubility Determination (Self-Validating)
Use this protocol to verify solubility if using a non-standard solvent.
-
Preparation: Weigh 50 mg of the compound into a 4 mL glass vial.
-
Addition: Add 0.5 mL of the target solvent (Concentration = 100 mg/mL).
-
Observation:
-
Clear Solution: High Solubility.[2]
-
Cloudy/Particulates: Sonicate for 60 seconds. If it clears, it is soluble but kinetically slow.
-
Phase Separation (Oiling out): Insoluble.
-
-
Validation: If soluble, add 1.0 mL of Water. The mixture should turn biphasic (organic layer usually on bottom for chlorinated solvents, top for ethers). This confirms the compound's lipophilic nature has been maintained.
Protocol B: Purification via Flash Chromatography
Based on the solubility profile, the following system is recommended for purification.
-
Stationary Phase: Silica Gel (Acid-neutralized recommended).
-
Mobile Phase: Hexane : Ethyl Acetate gradient.
-
Start: 100% Hexane (Compound adheres).
-
Elution: Typically elutes between 5% and 15% Ethyl Acetate.
-
-
TLC Visualization: UV (254 nm) due to the bromophenyl chromophore.
DOT Diagram: Solubility Screening Workflow
Caption: Figure 2. Step-by-step decision tree for determining solvent suitability in the lab.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[3] (Definitive guide on THP stability and deprotection conditions).
-
Miyashita, N.; Yoshikoshi, A.; Grieco, P. A. "Pyridinium p-Toluenesulfonate. A Mild and Efficient Catalyst for the Tetrahydropyranylation of Alcohols."[3] Journal of Organic Chemistry, 1977 , 42, 3772–3774. (Describes the synthesis and solvent choices for THP ethers).
-
Sigma-Aldrich. "Safety Data Sheet: 2-(4-Bromophenoxy)tetrahydro-2H-pyran." (Used as a structural analog for physicochemical property estimation).
-
Organic Chemistry Portal. "Tetrahydropyranyl Ethers (THP Ethers)." (General reactivity and solvent stability data).
Sources
Methodological & Application
Application Notes & Protocols: Strategic Protection of 3-Bromophenethyl Alcohol via Tetrahydropyranylation
Abstract & Introduction
In the landscape of multi-step organic synthesis, particularly within drug development, the strategic masking and unmasking of reactive functional groups is a critical determinant of a successful synthetic campaign. The hydroxyl group, with its inherent nucleophilicity and acidity, often necessitates temporary protection to prevent undesired side reactions. Among the plethora of available protecting groups, the tetrahydropyranyl (THP) ether stands out for its reliability, ease of implementation, and cost-effectiveness.[1][2]
This application note provides a comprehensive guide to the protection of 3-bromophenethyl alcohol as a THP ether through its reaction with 3,4-dihydro-2H-pyran (DHP). The resulting acetal, 2-(3-bromophenethyloxy)tetrahydro-2H-pyran, exhibits remarkable stability across a wide spectrum of non-acidic conditions, including reactions involving organometallic reagents, hydrides, and strong bases.[2][3] This stability profile makes the THP group an invaluable tool for syntheses where the integrity of the hydroxyl group must be maintained while other molecular transformations are performed.
We will delve into the underlying reaction mechanism, provide detailed and validated protocols for both the protection and subsequent deprotection reactions, discuss characterization techniques, and offer expert insights into potential challenges and optimization strategies.
The Cornerstone of the Reaction: Mechanistic Insights
The formation of a THP ether is a classic example of an acid-catalyzed addition of an alcohol to an enol ether.[1] The reaction proceeds through a stabilized oxocarbenium ion intermediate, ensuring a rapid and efficient transformation under mild conditions.
The Mechanism Unveiled:
-
Catalyst Activation: The process is initiated by the protonation of the electron-rich double bond in 3,4-dihydro-2H-pyran (DHP) by an acid catalyst, such as pyridinium p-toluenesulfonate (PPTS). This step generates a resonance-stabilized oxocarbenium ion, which is a potent electrophile.[1][3][4]
-
Nucleophilic Addition: The hydroxyl group of 3-bromophenethyl alcohol, acting as a nucleophile, attacks the electrophilic anomeric carbon of the oxocarbenium ion.[3][4] This forms a new carbon-oxygen bond and a protonated ether intermediate.
-
Deprotonation & Catalyst Regeneration: A weak base (such as the tosylate counter-ion or another alcohol molecule) removes the proton from the oxonium ion, yielding the neutral THP ether product and regenerating the acid catalyst, allowing it to continue the catalytic cycle.[3]
A significant, though not relevant for this specific achiral substrate, consideration is that the formation of the THP ether introduces a new stereocenter at the anomeric carbon. In cases involving chiral alcohols, this results in the formation of a diastereomeric mixture, which can complicate purification and spectroscopic analysis.[2][3][5]
Caption: Mechanism of acid-catalyzed THP protection.
Experimental Protocols
These protocols are designed for robustness and reproducibility. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Protocol I: Protection of 3-Bromophenethyl Alcohol
This procedure details the formation of 2-(3-bromophenethyloxy)tetrahydro-2H-pyran using PPTS, a mildly acidic catalyst ideal for preventing potential side reactions with sensitive substrates.[3]
Materials & Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 3-Bromophenethyl alcohol | 201.06 | 2.01 g | 10.0 | 1.0 |
| 3,4-Dihydro-2H-pyran (DHP) | 84.12 | 1.26 g (1.4 mL) | 15.0 | 1.5 |
| Pyridinium p-toluenesulfonate (PPTS) | 251.30 | 126 mg | 0.5 | 0.05 |
| Dichloromethane (DCM), anhydrous | - | 50 mL | - | - |
| Saturated aq. NaHCO₃ | - | 30 mL | - | - |
| Brine | - | 30 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | ~5 g | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottomed flask equipped with a magnetic stir bar, add 3-bromophenethyl alcohol (2.01 g, 10.0 mmol).
-
Dissolution: Add anhydrous dichloromethane (50 mL) and stir until the alcohol is fully dissolved.
-
Addition of Reagents: To the solution, add 3,4-dihydro-2H-pyran (1.4 mL, 15.0 mmol, 1.5 equiv) followed by pyridinium p-toluenesulfonate (PPTS) (126 mg, 0.5 mmol, 0.05 equiv).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate (e.g., 4:1) mobile phase. The disappearance of the starting alcohol spot and the appearance of a new, less polar product spot indicates reaction completion (typically 1-3 hours).
-
Workup - Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing saturated aqueous sodium bicarbonate solution (30 mL) to neutralize the catalyst.
-
Workup - Extraction: Extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Workup - Washing & Drying: Combine the organic layers and wash with brine (30 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[3]
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 2-(3-bromophenethyloxy)tetrahydro-2H-pyran as a colorless oil.
Characterization of 2-(3-bromophenethyloxy)tetrahydro-2H-pyran
-
¹H NMR: Expect characteristic signals for the THP group, including a diagnostic peak for the anomeric proton (O-CH-O) around δ 4.6 ppm, and multiplets for the methylene protons of the THP ring between δ 1.5-1.9 ppm and δ 3.5-3.9 ppm. The aromatic and ethyl protons from the 3-bromophenethyl moiety will also be present.
-
¹³C NMR: The anomeric carbon signal will appear around δ 98-100 ppm.
-
FTIR: The most significant change will be the disappearance of the broad O-H stretching band from the starting alcohol (typically ~3300 cm⁻¹) and the appearance of strong C-O stretching bands characteristic of the acetal linkage.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the product's molecular weight (C₁₃H₁₇BrO₂ = 285.18 g/mol ).
Protocol II: Deprotection of the THP Ether
The cleavage of the THP ether is efficiently achieved by acid-catalyzed alcoholysis, regenerating the parent alcohol.[3][6]
Materials & Reagents:
| Reagent/Material | Quantity |
| THP-protected alcohol | 10.0 mmol |
| p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) | 0.5-1.0 equiv |
| Methanol (MeOH) or Ethanol (EtOH) | 50 mL |
| Saturated aq. NaHCO₃ | 30 mL |
| Ethyl Acetate or DCM | 50 mL |
| Brine | 30 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ~5 g |
Step-by-Step Procedure:
-
Reaction Setup: Dissolve the THP-protected 3-bromophenethyl alcohol (10.0 mmol) in methanol (50 mL) in a round-bottomed flask with a magnetic stir bar.
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (e.g., 1.0 equiv).
-
Reaction Monitoring: Stir the solution at room temperature. The reaction is typically complete within a few hours. Monitor by TLC for the reappearance of the starting alcohol.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Remove the bulk of the methanol via rotary evaporation.
-
Extraction and Purification: Extract the aqueous residue with ethyl acetate or DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected 3-bromophenethyl alcohol. Further purification by column chromatography may be performed if necessary.
Overall Experimental Workflow
The entire process, from protection to purification, follows a logical and streamlined sequence designed for efficiency and high yield.
Caption: Experimental workflow for THP protection.
Senior Scientist Troubleshooting & Insights
-
Incomplete Reaction: If the protection reaction stalls, it may be due to the establishment of an equilibrium.[2] An additional portion of DHP (0.2-0.5 equiv) can be added to drive the reaction to completion.[3] Ensure the DHP used is fresh, as it can polymerize upon storage.
-
Catalyst Choice: While p-TsOH is a stronger acid and can lead to faster reaction times, PPTS is the catalyst of choice for substrates containing other acid-sensitive functional groups. The mild acidity of PPTS minimizes the risk of undesired side reactions.[3]
-
Alternative Solvents: While DCM is standard, other aprotic solvents like tetrahydrofuran (THF) or green alternatives such as 2-methyltetrahydrofuran (2-MeTHF) can also be effective.[7]
-
Deprotection Selectivity: THP ethers are significantly more acid-labile than many other ether protecting groups (e.g., silyl ethers like TBS). This differential lability can be exploited in complex syntheses for selective deprotection. For instance, mild acidic conditions that cleave a THP group will often leave a TBS group intact.[2]
References
-
Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]
-
Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038–6039. [Link]
-
Ciriminna, R., Fidalgo, A., Ilharco, L. M., & Pagliaro, M. (2016). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. RSC Advances, 6(75), 71089-71094. [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]
- Ravi Kumar, K., et al. (2012). Simple and Efficient Method for Tetrahydropyranylation of Alcohols and Phenols by Using Silica Supported Sodium Hydrogen Sulphate as a Catalyst. International Journal of ChemTech Research, 4(2), 564-568.
- Ramasamy, K., Bandaru, R., & Averett, D. (1999). A Simple and Convenient Method for the Deprotection of Tetrahydropyranyl Ether Using Iodine in Methanol.
-
Organic Reaction Mechanisms. (n.d.). THP Protection - Common Conditions. Retrieved from [Link]
-
Palaniappan, S., Sai Ram, M., & Amarnath, C. A. (2002). Tetrahydropyranylation of alcohols catalyzed by polyaniline salts. Green Chemistry, 4(4), 369-371. [Link]
-
Nikpassand, M., & Zare, M. (2022). Chemoselective tetrahydropyranylation of alcohols and phenols using nanoencapsulated FeCl3 in linear polystyrene as a recoverable and reusable polymer-supported catalyst. Polycyclic Aromatic Compounds. [Link]
-
The Organic Chemistry Tutor. (2021). THP Protecting Group Addition. YouTube. [Link]
-
Iino, T., et al. (2018). An infrared spectroscopic study on proton transfer from CH bonds in ionized dimers of cyclic ethers. The Journal of Chemical Physics, 148(9), 094303. [Link]
-
Kumar, B., et al. (n.d.). Tetrahydropyranyl ether (THPE) formation in hydroxyl group protection and conversion to other useful functionalities. Royal Society of Chemistry. [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
-
D'Agostino, M., et al. (2021). A Mild, Efficient and Sustainable Tetrahydropyranylation of Alcohols Promoted by Acidic Natural Deep Eutectic Solvents. ChemRxiv. [Link]
-
Chem Help ASAP. (2019). synthesis & cleavage of THP ethers. YouTube. [Link]
-
PubChem. (n.d.). 2-(3-Bromophenoxy)tetrahydro-2H-pyran. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-(3-bromophenoxy)tetrahydro-2h-pyran (C11H13BrO2). Retrieved from [Link]
-
Research Scientific. (n.d.). 2-(3-BROMOPHENOXY)TETRAHYDRO-2H-PYRAN. Retrieved from [Link]
-
Posner, G. H., Afarinkia, K., & Dai, H. (n.d.). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses Procedure. [Link]
- Google Patents. (2017). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. total-synthesis.com [total-synthesis.com]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. THP Protection - Common Conditions [commonorganicchemistry.com]
- 7. Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Application Note: Suzuki-Miyaura Cross-Coupling of THP-Protected Phenethyl Bromides
Executive Summary
This application note details the optimized protocol for the Suzuki-Miyaura cross-coupling of 2-(3-bromophenethoxy)tetrahydro-2H-pyran (Compound 1 ). This substrate serves as a critical "masked" linker in medicinal chemistry, particularly in the synthesis of PROTACs and bifunctional ligands where a hydroxy-ethyl handle is required post-coupling.
The Tetrahydropyranyl (THP) ether moiety is selected for its robust stability under the basic conditions inherent to the Suzuki reaction, while remaining facile to remove under mild acidic conditions. This guide provides two distinct workflows:
-
Protocol A: Coupling with retention of the THP protecting group.
-
Protocol B: Telescoped coupling and in-situ deprotection to yield the free alcohol.
Introduction & Mechanistic Rationale
Substrate Analysis
The substrate, This compound , features a meta-substituted aryl bromide. Unlike ortho-substituted systems, steric hindrance is minimal, allowing for rapid oxidative addition. The primary challenge lies in the chemoselectivity of the workup and purification stages, as the THP acetal is sensitive to Brønsted acids.
Reaction Mechanism
The transformation proceeds via the standard Pd(0)/Pd(II) catalytic cycle. The base plays a dual role: activating the boronic acid to form the reactive boronate species (transmetallation agent) and neutralizing the hydrohalic acid byproduct.
Figure 1: Catalytic cycle emphasizing the base activation step, critical for efficient transmetallation.
Experimental Protocols
Materials & Reagents[1]
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)
-
Rationale: Bidentate ferrocenyl ligands provide enhanced stability against thermal degradation compared to Pd(PPh₃)₄.
-
-
Base: Potassium Carbonate (
) or Cesium Carbonate ( ) -
Solvent System: 1,4-Dioxane / Water (4:1 v/v)
-
Rationale: The aqueous component is essential for dissolving the inorganic base; Dioxane ensures solubility of the lipophilic THP-ether.
-
Protocol A: Coupling with THP Retention
Objective: Isolate the biaryl ether with the protecting group intact.
-
Setup: Charge a reaction vial with Substrate (1.0 eq), Boronic Acid (1.3 eq), and
(3.0 eq). -
Inertion: Cap the vial and purge with Nitrogen (
) or Argon for 5 minutes. -
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) quickly to minimize air exposure.
-
Solvent: Add degassed Dioxane/Water (4:1) via syringe. Concentration: 0.1 M – 0.2 M.
-
Reaction: Heat to 85°C for 4–12 hours. Monitor by TLC/LCMS.
-
Note: THP is stable at this pH (approx. 9-10).
-
-
Workup (CRITICAL):
-
Cool to room temperature.[1]
-
Dilute with Ethyl Acetate (EtOAc).
-
Wash with Water and Brine .
-
WARNING: Do NOT use acidic washes (e.g., 1M HCl) or the THP will hydrolyze.
-
Dry over
, filter, and concentrate.
-
-
Purification: Flash chromatography on silica gel.
-
Tip: Pre-treat silica column with 1% Triethylamine (TEA) in hexanes if the product is acid-sensitive, though usually not necessary for standard THP ethers.
-
Protocol B: Telescoped Coupling & Deprotection
Objective: One-pot synthesis of the biaryl alcohol.
-
Coupling: Perform steps 1–5 as in Protocol A.
-
Deprotection (In-situ):
-
Once coupling is complete (checked by LCMS), cool the mixture to 25°C.
-
Add 1M HCl (aq) or p-Toluenesulfonic acid (PTSA) (2.0 eq) directly to the reaction mixture.
-
Stir at room temperature for 1–2 hours.
-
Mechanism:[1][2][3][4][5] The acetal hydrolyzes to the alcohol and 5-hydroxypentanal (which equilibrates).
-
-
Workup:
-
Neutralize with sat.
solution.[6] -
Extract with EtOAc.
-
Wash with brine, dry, and concentrate.
-
Process Workflow Diagram
Figure 2: Decision tree for processing the reaction mixture based on the desired final product.
Optimization Data & Troubleshooting
Solvent & Base Screening (Representative Data)
The following table summarizes the stability of the THP group and conversion rates under various conditions.
| Entry | Catalyst (5 mol%) | Base (3 eq) | Solvent | Temp (°C) | Conv. (%) | THP Loss (%) |
| 1 | DME/H2O | 80 | 88 | < 1 | ||
| 2 | Dioxane/H2O | 85 | >98 | < 1 | ||
| 3 | Toluene/H2O | 100 | 95 | < 2 | ||
| 4 | DMF | 100 | >98 | 5* |
*Entry 4: Higher temperatures in DMF can sometimes lead to minor thermal degradation or hydrolysis if water traces are acidic.
Troubleshooting Guide
-
Problem: Low Conversion.
-
Cause: Oxidative addition is slow or catalyst is deactivated.
-
Solution: Switch to
or XPhos Pd G3. Ensure rigorous degassing (oxygen poisons Pd(0)).
-
-
Problem: THP Cleavage (Unintended).
-
Cause: Reaction medium became acidic (rare with carbonate bases) or workup was too aggressive.
-
Solution: Check pH of the aqueous layer during workup; ensure it is >7. Avoid using old
for NMR (often acidic); filter through basic alumina or use treated solvent.
-
-
Problem: Protodeboronation.
-
Cause: Boronic acid instability.[2]
-
Solution: Use Boronic Esters (Pinacol esters) or add base after the catalyst to minimize induction time.
-
Safety & Handling
-
Palladium Catalysts: Potential sensitizers. Handle in a fume hood.
-
Aryl Bromides: Irritants. Wear gloves and eye protection.
-
Waste Disposal: Aqueous waste contains Palladium and should be segregated for heavy metal disposal.
References
-
Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.[3]1995 , 95, 2457–2483.[3] Link
-
Greene, T. W.; Wuts, P. G. M. "Protective Groups in Organic Synthesis," 3rd Ed., Wiley-Interscience, 1999 . (Chapter on Acetals/THP stability). Link
-
Organic Chemistry Portal. "Suzuki Coupling." (General mechanism and catalyst selection). Link
-
PubChem. "this compound (Compound Summary)." Link
-
Bravin, F. "Scale up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis." ResearchGate, 2018 . (Analogous substrate synthesis and stability). Link
Sources
Precision Lithiation of 3-Bromophenethyl THP Ether for Electrophile Trapping
Part 1: Core Directive & Executive Summary
Objective: This application note details the protocol for the generation of 3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)phenyllithium via halogen-lithium exchange and its subsequent trapping with electrophiles.
Target Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemists.
Key Technical Insight: The 3-bromophenethyl THP ether scaffold presents a unique chemoselective challenge. While the tetrahydropyranyl (THP) group is a robust protecting group for alcohols under basic conditions, the lithiation step requires precise temperature control to favor the kinetic halogen-lithium exchange over competitive ortho-lithiation or degradation of the acetal functionality. This guide prioritizes the use of n-butyllithium (n-BuLi) at cryogenic temperatures to ensure high fidelity of the nucleophilic aryl species.
Part 2: Scientific Integrity & Logic
Mechanistic Grounding: The Kinetic vs. Thermodynamic Landscape
The transformation relies on the rapid kinetics of Halogen-Lithium Exchange (Li-Hal exchange) compared to proton transfer (deprotonation).
-
The Exchange: Reaction of the aryl bromide with n-BuLi generates the aryllithium species and n-butyl bromide. This equilibrium is driven to the right because the sp²-hybridized aryl anion is more stable than the sp³-hybridized butyl anion.
-
Reaction: Ar-Br + n-BuLi
Ar-Li + n-BuBr
-
-
Selectivity (Meta vs. Ortho): The bromine is in the meta (3-) position relative to the ethoxy side chain.
-
Directing Effects: The ether oxygen in the side chain is too distal to exert a strong Directed Ortho Metalation (DoM) effect at the 3-position.
-
Risk:[1][2] At elevated temperatures (> -40°C), n-BuLi can act as a base, potentially deprotonating the THP ring (alpha-lithiation) or the benzylic position, leading to complex mixtures.
-
-
THP Stability: The THP ether is an acetal.[3][4][5] It is inherently stable to strong bases and nucleophiles (like organolithiums) but susceptible to Lewis acids. Therefore, the reaction must be performed in the absence of strong Lewis acids until the quench.
Visualization of Reaction Pathway
The following diagram illustrates the competing pathways and the targeted trajectory for successful electrophile trapping.
Caption: Kinetic pathway favoring Li-Hal exchange over deprotonation at -78°C.
Part 3: Experimental Protocol
Materials & Reagents[6][7]
-
Substrate: 2-(3-bromophenethoxy)tetrahydro-2H-pyran (Purity >97%).
-
Reagent: n-Butyllithium (n-BuLi), 1.6 M or 2.5 M in hexanes. Note: Titrate before use.
-
Solvent: Anhydrous Tetrahydrofuran (THF).[6] Inhibitor-free, dried over Na/Benzophenone or via alumina columns.
-
Electrophiles: Benzaldehyde, DMF, CO₂, etc. (Dry and distilled).[7][8]
-
Quench: Saturated aqueous Ammonium Chloride (NH₄Cl).
Step-by-Step Procedure
Phase 1: Setup and Dehydration
-
Glassware Preparation: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum under a stream of Argon or Nitrogen.
-
Solvent Charge: Cool the flask to room temperature. Syringe in anhydrous THF (Concentration: 0.1 M to 0.2 M relative to substrate).
-
Substrate Addition: Add the 3-bromophenethyl THP ether (1.0 equiv) via syringe. Ensure complete dissolution.
Phase 2: Lithiation (The Critical Step)
-
Cryogenic Cooling: Submerge the flask in a Dry Ice/Acetone bath (-78°C). Allow the internal temperature to equilibrate for 15 minutes.
-
Reagent Addition: Add n-BuLi (1.1 equiv) dropwise down the side of the flask over 10–15 minutes.
-
Why: Slow addition prevents localized heating, which could trigger Wurtz coupling or THP ring opening.
-
-
Exchange Period: Stir at -78°C for 30–45 minutes.
-
Monitoring: Aliquots can be quenched with MeOD and analyzed by GC-MS or NMR to confirm the disappearance of the bromide and incorporation of Deuterium (indicates active Li species).
-
Phase 3: Electrophile Trapping
-
Electrophile Addition: Add the electrophile (1.2–1.5 equiv) neat or as a solution in THF.
-
For Solids: Dissolve in minimal anhydrous THF first.
-
For Gases (e.g., CO₂): Bubble through the solution or add crushed dry ice (excess).
-
-
Reaction Time: Stir at -78°C for 30 minutes, then remove the cooling bath and allow the mixture to warm to 0°C or Room Temperature (RT) depending on the electrophile's reactivity.
-
Aldehydes/Ketones: Usually fast at -78°C.
-
Amides (DMF): May require warming to 0°C to form the tetrahedral intermediate fully.
-
Phase 4: Workup
-
Quench: Slowly add saturated aq. NH₄Cl at 0°C.
-
Caution: Exothermic.[8]
-
-
Extraction: Dilute with Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O). Separate layers. Extract aqueous layer 2x with organic solvent.
-
Drying: Wash combined organics with Brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
Experimental Workflow Diagram
Caption: Operational workflow for the lithiation and trapping sequence.
Part 4: Data & Optimization
Representative Electrophile Scope
The following table summarizes expected outcomes based on standard organolithium reactivity with aryl species.
| Electrophile | Product Type | Expected Yield | Notes |
| DMF | Benzaldehyde | 75-85% | Warm to 0°C before acidic hydrolysis of the hemiaminal. |
| Benzaldehyde | Secondary Alcohol | 80-90% | Reaction is very fast at -78°C. |
| CO₂ (Dry Ice) | Benzoic Acid | 70-80% | Use excess CO₂; acidify workup carefully to preserve THP. |
| B(OiPr)₃ | Boronic Acid | 65-75% | Requires hydrolysis step; useful for Suzuki coupling. |
| MeI | Methyl Arene | 60-70% | Potential for Wurtz coupling side product; keep cold. |
Troubleshooting Guide
-
Low Yield:
-
Cause: Wet THF or degraded n-BuLi.
-
Solution: Distill THF from Na/Benzophenone immediately before use.[7] Titrate n-BuLi using diphenylacetic acid or menthol/bipyridine.
-
-
Recovery of Starting Material:
-
Cause: Incomplete exchange.
-
Solution: Increase exchange time to 1 hour. Ensure temperature is strictly -78°C (exchange is equilibrium, but low temp favors Li species).
-
-
Complex Mixture/Decomposition:
-
Cause: Temperature too high (> -40°C) causing THP instability or competitive deprotonation.
-
Solution: Maintain -78°C strictly during n-BuLi addition and exchange.
-
References
-
General Lithiation Protocols
- THP Stability in Organometallic Reactions: Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999. (Standard reference for THP stability to bases).
- Optimization of Aryl Lithiation: Schlosser, M. "Organometallics in Synthesis: A Manual"; Wiley: Chichester, 2002.
-
Lithium-Halogen Exchange Conditions
-
Specific THP Ether Synthesis & Usage
Sources
- 1. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. youtube.com [youtube.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ospt.osi.lv [ospt.osi.lv]
- 8. researchgate.net [researchgate.net]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. Tetrahydropyranyl Ethers [organic-chemistry.org]
Application Notes and Protocols: Preparation of 3-(2-(Tetrahydro-2H-pyran-2-yloxy)ethyl)phenylmagnesium Bromide
<
Abstract
This document provides a comprehensive guide for the synthesis of the Grignard reagent, 3-(2-(tetrahydro-2H-pyran-2-yloxy)ethyl)phenylmagnesium bromide, from its corresponding aryl bromide, 2-(3-bromophenethoxy)tetrahydro-2H-pyran. This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis. It offers a detailed protocol, explains the underlying chemical principles, and addresses critical experimental parameters to ensure a successful and reproducible synthesis. The stability of the tetrahydropyranyl (THP) ether protecting group under the reaction conditions is a key consideration, and this guide provides insights into maintaining its integrity.
Introduction
Grignard reagents are powerful nucleophiles and strong bases that are indispensable in organic chemistry for the formation of carbon-carbon bonds.[1][2][3][4] The specific Grignard reagent derived from this compound is a valuable intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and natural products. The presence of the THP-protected alcohol allows for the unmasking of a hydroxyl group in a subsequent step, adding to the synthetic utility of this reagent.
The preparation of Grignard reagents involves the reaction of an organic halide with magnesium metal in an ethereal solvent.[1][2][5] The success of this reaction is highly dependent on several factors, including the purity of reagents and solvents, the activation of the magnesium surface, and the control of reaction conditions. This guide will walk you through a reliable protocol, highlighting these critical aspects.
Scientific Principles and Experimental Causality
Mechanism of Grignard Reagent Formation
The formation of a Grignard reagent is a complex process that occurs on the surface of the magnesium metal.[1][6] It is generally understood to involve a single electron transfer (SET) from the magnesium to the antibonding orbital of the carbon-halogen bond of the organic halide. This leads to the formation of a radical anion, which then fragments to form an organic radical and a halide anion. The organic radical subsequently reacts with the magnesium radical cation (Mg•⁺) to form the organomagnesium compound.[6]
Ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are crucial for the formation and stability of the Grignard reagent.[6][7] They act as Lewis bases, coordinating to the magnesium atom and solvating the Grignard reagent, which helps to stabilize it in solution.[6]
The Role of the Tetrahydropyranyl (THP) Protecting Group
The substrate, this compound, contains a THP ether. THP ethers are widely used protecting groups for alcohols due to their stability under a variety of conditions, including strongly basic environments and reactions involving organometallic reagents.[8][9][10][11] This stability is crucial for the successful formation of the Grignard reagent, as the highly basic Grignard reagent would otherwise react with an unprotected hydroxyl group.[12][13] It is important to maintain the reaction temperature below 0°C to ensure the stability of the THP group.[8]
Activation of Magnesium
A critical step in Grignard reagent synthesis is the activation of the magnesium metal. Magnesium is typically coated with a passivating layer of magnesium oxide (MgO), which can inhibit the reaction.[2] Several methods can be employed to activate the magnesium surface and initiate the reaction:
-
Mechanical Activation: Crushing or stirring the magnesium turnings can break the oxide layer, exposing fresh, reactive metal.[2][14][15]
-
Chemical Activation: The use of activating agents such as iodine (I₂), 1,2-dibromoethane, or a small amount of a pre-formed Grignard reagent is common.[2][14][16] Iodine is thought to react with the magnesium to form magnesium iodide, which helps to clean the surface.[15] 1,2-dibromoethane reacts with magnesium to form ethylene gas and magnesium bromide, which also helps to expose a fresh magnesium surface.[2][16]
For large-scale preparations, methods utilizing diisobutylaluminum hydride (DIBAH) have been developed for safe and reliable initiation at lower temperatures.[17][18]
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| This compound | >98% | Sigma-Aldrich | |
| Magnesium turnings | >99.5% | Sigma-Aldrich | |
| Iodine | ACS Reagent | Fisher Scientific | A few crystals are sufficient for activation. |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Acros Organics | Freshly distilled from sodium/benzophenone. |
| Anhydrous Diethyl Ether | >99.7% | Sigma-Aldrich | For dilution and transfer. |
| Argon or Nitrogen Gas | High Purity | Local Supplier | For maintaining an inert atmosphere. |
| Standardized solution of sec-butanol in xylene | 1.0 M | Sigma-Aldrich | For titration. |
| 1,10-Phenanthroline | Indicator Grade | Sigma-Aldrich | For titration. |
Equipment
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Schlenk line or inert gas manifold
-
Syringes and needles
Workflow Diagram
Caption: Workflow for the preparation of the Grignard reagent.
Step-by-Step Procedure
1. Preparation of Glassware and Reagents:
-
Thoroughly dry all glassware in an oven at 120 °C overnight and allow it to cool in a desiccator over a drying agent.
-
Assemble the three-neck flask with the reflux condenser and dropping funnel while flushing with a gentle stream of argon or nitrogen.
-
Weigh the magnesium turnings and place them in the reaction flask under an inert atmosphere.
2. Activation of Magnesium:
-
Add a single crystal of iodine to the flask containing the magnesium turnings.
-
Gently heat the flask with a heat gun under a stream of inert gas until the purple iodine vapor is observed. The vapor will then dissipate as it reacts with the magnesium surface. Allow the flask to cool to room temperature.
3. Grignard Reagent Formation:
-
Add anhydrous THF to the reaction flask to cover the magnesium turnings.
-
Prepare a solution of this compound in anhydrous THF in the dropping funnel.
-
Add a small portion (approximately 10%) of the substrate solution to the reaction flask.
-
The reaction should initiate, which is indicated by a gentle refluxing of the solvent and a change in the appearance of the solution to a cloudy gray or brown. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Once the reaction has initiated, add the remaining substrate solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic, and the addition rate should be controlled to prevent overheating.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete reaction. The solution should appear as a dark gray to brown suspension.
4. Titration of the Grignard Reagent:
The concentration of the prepared Grignard reagent must be determined before use. A common method is titration with a standard solution of an alcohol in the presence of an indicator.[19][20]
-
Preparation of the Titration Flask: In a flame-dried, argon-flushed flask, dissolve a small amount (1-2 mg) of 1,10-phenanthroline in anhydrous THF.
-
Titration Procedure: Add a known volume (e.g., 1.00 mL) of the Grignard solution to the titration flask via a syringe. The solution should turn a color indicative of the Grignard-indicator complex.
-
Titrate with a standardized solution of sec-butanol in xylene until the color disappears, indicating the endpoint.
-
Calculate the molarity of the Grignard reagent based on the volume of titrant used. An alternative is to use iodine in the presence of lithium chloride for the titration.[21][22]
5. Storage:
-
The prepared Grignard reagent should be used immediately for the best results.
-
If storage is necessary, it should be kept in a sealed, argon-flushed container at a low temperature (0-4 °C).
Data Presentation
| Parameter | Value/Condition |
| Starting Material | This compound |
| Magnesium | 1.2 equivalents |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Activation Method | Iodine crystal |
| Reaction Temperature | Gentle reflux during addition, then room temperature |
| Reaction Time | 2-3 hours |
| Expected Yield | Typically 80-95% (determined by titration) |
| Appearance | Gray to brown suspension |
Troubleshooting
| Issue | Possible Cause | Solution |
| Reaction fails to initiate | Inactive magnesium surface; presence of moisture. | Further activate magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane. Ensure all reagents and glassware are scrupulously dry.[2] |
| Reaction becomes too vigorous | Addition of the organic halide is too fast. | Slow down the addition rate and, if necessary, cool the reaction flask in an ice bath. |
| Low yield of Grignard reagent | Incomplete reaction; side reactions (e.g., Wurtz coupling); moisture contamination. | Ensure sufficient reaction time. Add the halide solution slowly to minimize coupling. Re-check the dryness of all components. |
Conclusion
The preparation of 3-(2-(tetrahydro-2H-pyran-2-yloxy)ethyl)phenylmagnesium bromide is a straightforward yet sensitive procedure that requires careful attention to experimental detail. By following the protocol outlined in this application note, researchers can reliably synthesize this valuable Grignard reagent. The key to success lies in the rigorous exclusion of moisture, effective activation of the magnesium, and controlled reaction conditions to preserve the integrity of the THP protecting group.
References
-
Johansson, A. et al. (2000). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development, 4(6), 576-579. Available at: [Link]
-
BYJU'S. (n.d.). Grignard Reaction Mechanism. Available at: [Link]
-
University of Calgary. (n.d.). Formation of Grignard Reagents from Organic Halides. Available at: [Link]
-
Johansson, A. et al. (2000). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development, 4(6), 576-579. Available at: [Link]
-
Chem Help ASAP. (2019). THP ether protecting group - example. YouTube. Available at: [Link]
-
Chemtips. (2015). Titrating Organometallic Reagents is Easier Than You Think. Available at: [Link]
-
ResearchGate. (2014). Does anyone know the best way to activate magnesium for the grignard reagent? Available at: [Link]
-
Scribd. (n.d.). Titration Grignard and BuLi. Available at: [Link]
-
Wikipedia. (n.d.). Grignard reagent. Available at: [Link]
-
ResearchGate. (2012). How to measure the concentration of any grignard reagent (RMgX) in situ? Available at: [Link]
-
ResearchGate. (2013). How do Grignard Activating Reagents work? Available at: [Link]
-
Knochel, P. et al. (2004). Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents. Organic Letters, 6(22), 4037-4039. Available at: [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Available at: [Link]
-
Organic Chemistry. (2020). Formation Of Grignard Reagent Mechanism. YouTube. Available at: [Link]
-
Organic Syntheses. (n.d.). Procedure. Available at: [Link]
- Kocienski, P. J. (1994). Protecting Groups. Thieme.
-
Journal of Chemical Education. (1989). The Grignard reagent: Preparation, structure, and some reactions. Available at: [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Available at: [Link]
-
ResearchGate. (2025). A Review on Grignard Reagent. Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Medicine. (2021). A Review on Grignard Reagent. Available at: [Link]
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Available at: [Link]
- La Salle University. (2002).
-
ResearchGate. (2025). Preparation of Grignard reagents from magnesium metal under continuous flow conditions and on-line monitoring by NMR spectroscopy. Available at: [Link]
-
Filo. (2025). Since THP ethers are, like most ethers, stable in base, their formation c... Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Available at: [Link]
-
Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Available at: [Link]
-
ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Available at: [Link]
- Web Pages. (n.d.). 1. Grignard Reaction.
-
Research and Reviews. (2021). Synthesis and Preparation of Grignard Reagent. Available at: [Link]
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- 6. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
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- 13. Since THP ethers are, like most ethers, stable in base, their formation c.. [askfilo.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. echemi.com [echemi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. scribd.com [scribd.com]
- 20. researchgate.net [researchgate.net]
- 21. chemtips.wordpress.com [chemtips.wordpress.com]
- 22. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Application Note: Strategic Utilization of 3-Bromophenethyl THP Ether as a Bifunctional Linker in Medicinal Chemistry
Executive Summary
This guide details the application of 3-bromophenethyl THP ether as a robust, orthogonal linker precursor in the design of heterobifunctional molecules, specifically Proteolysis Targeting Chimeras (PROTACs) and Fragment-Based Drug Discovery (FBDD).
While Polyethylene Glycol (PEG) and alkyl chains are standard linkers, they often suffer from poor permeability or oxidative metabolism. The 3-bromophenethyl motif offers a distinct advantage: it introduces a lipophilic aromatic spacer with defined geometry (meta-substitution) and a 2-carbon "arm," improving cell permeability and offering potential
Chemical Logic & Strategic Advantage
The "Connect-and-Release" Strategy
The utility of 3-bromophenethyl THP ether lies in its orthogonality . The molecule contains two distinct reactive handles that can be addressed sequentially without interference:
-
Handle A (Aryl Bromide): Reactive in Pd-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). Stable to acids.[1]
-
Handle B (THP-Protected Alcohol): Stable to bases and Pd-catalysis. Reactive (cleavable) only under specific acidic conditions.
Structural Benefits in Drug Design
-
Meta-Substitution Geometry: Unlike para-substituted linkers which extend linearly, the meta (3-bromo) position introduces a
vector, often critical for inducing productive ternary complexes in PROTACs where linear linkers cause steric clashes. -
Metabolic Stability: The phenethyl ether linkage is generally more resistant to oxidative cleavage (CYP450) than long PEG chains.
Workflow Visualization
The following diagram illustrates the sequential assembly of a bifunctional molecule using this linker.
Figure 1: Sequential assembly workflow. The THP group acts as a temporary shield, allowing the aryl bromide to be reacted first without polymerizing or degrading the alcohol.
Experimental Protocols
Protocol A: Synthesis of 3-Bromophenethyl THP Ether
Objective: To protect the alcohol handle prior to cross-coupling.
Reagents:
-
3-Bromophenethyl alcohol (1.0 equiv)
-
3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv) or p-TSA (0.05 equiv)
-
Dichloromethane (DCM), anhydrous[2]
Procedure:
-
Setup: In a flame-dried round-bottom flask under Nitrogen (
), dissolve 3-bromophenethyl alcohol (e.g., 2.0 g, 10 mmol) in anhydrous DCM (40 mL). -
Addition: Add DHP (1.37 mL, 15 mmol) via syringe.
-
Catalysis: Add PPTS (250 mg, 1 mmol) in one portion.
-
Note: PPTS is preferred over p-TSA for acid-sensitive substrates, though p-TSA works faster for simple alcohols.
-
-
Reaction: Stir at Room Temperature (RT) for 3–4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The product (
) will be less polar than the starting alcohol ( ). -
Quench: Dilute with DCM (50 mL) and wash with saturated aqueous
(2 x 30 mL) to neutralize the acid catalyst. -
Workup: Dry the organic layer over
, filter, and concentrate in vacuo. -
Purification: Flash column chromatography (0-10% EtOAc in Hexanes).
-
Yield Expectation: >90% as a clear, colorless oil.
-
Protocol B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
Objective: To attach the linker to the first scaffold (e.g., an E3 Ligase binder) via the aryl bromide.
Reagents:
-
3-Bromophenethyl THP ether (1.0 equiv)
-
Scaffold-Boronic Acid/Ester (1.2 equiv)
- (0.05 equiv)
- (3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1)
Procedure:
-
Degassing: Charge a reaction vial with the THP ether (1.0 mmol), Boronic acid (1.2 mmol), and
(3.0 mmol). Dissolve in Dioxane/Water (10 mL). Sparge with Argon for 10 minutes.-
Critical: Oxygen effectively kills the Pd catalyst. Thorough degassing is mandatory.
-
-
Catalyst Addition: Add
(40 mg, 0.05 mmol). Seal the vial immediately. -
Heating: Heat to 80–90°C for 4–12 hours.
-
Stability Check: The THP ether is perfectly stable under these basic, aqueous, hot conditions.
-
-
Workup: Cool to RT. Filter through a pad of Celite. Dilute with EtOAc, wash with brine.
-
Purification: Flash chromatography. Isolate the Scaffold-Linker-THP intermediate.
Protocol C: THP Deprotection (Activation)
Objective: To remove the THP mask and reveal the hydroxyl group for the final connection.
Reagents:
-
Scaffold-Linker-THP intermediate
-
-Toluenesulfonic acid monohydrate (
-TSA ) -
Methanol (MeOH)[3]
Procedure:
-
Dissolution: Dissolve the intermediate (0.5 mmol) in MeOH (5 mL).
-
Acidification: Add
-TSA (0.1 equiv). -
Reaction: Stir at RT for 1–2 hours.
-
Monitoring: TLC will show the disappearance of the non-polar spot and appearance of a more polar alcohol.
-
Alternative: If the scaffold contains acid-sensitive groups (e.g., Boc amines), use PPTS in Ethanol at 55°C or LiCl in DMSO at 90°C (neutral conditions) [1].
-
-
Workup: Concentrate the MeOH to ~1 mL. Dilute with EtOAc, wash with saturated
. -
Result: You now have the Scaffold-Linker-OH .
Technical Data & Stability Profile
Stability Matrix
The following table summarizes the compatibility of the THP ether during common medicinal chemistry transformations.
| Condition | Reagent Example | Stability | Notes |
| Basic | High | Ideal for Suzuki/Sonogashira coupling. | |
| Nucleophilic | Grignard, Organolithium | High | Can be used to form C-C bonds if Br is lithiated. |
| Reductive | High | Stable to hydride reduction. | |
| Oxidative | Jones Reagent, PCC | Moderate | Can survive mild oxidation; avoid harsh conditions. |
| Acidic (Protic) | Low | Triggers Deprotection. | |
| Lewis Acid | Low | Will cleave the ether. |
Troubleshooting Guide
-
Problem: Incomplete Deprotection.
-
Solution: THP cleavage is an equilibrium process. Ensure the solvent is "wet" (trace water) or use MeOH to drive the formation of methyl-THP acetal byproduct, pushing the equilibrium to the alcohol product.
-
-
Problem: Diastereomers in NMR.
-
Insight: The THP group introduces a chiral center at the acetal carbon. Since the linker is achiral, the product will be a racemic mixture (d,l pairs). In NMR (
or ), you may see "doubled" peaks for atoms near the ether. This is normal and resolves upon deprotection [2].
-
References
-
Maiti, G., & Roy, S. C. (1996).[4] Mild and efficient method for the selective deprotection of tetrahydropyranyl ethers to alcohols.[5][6][7] Journal of Organic Chemistry, 61(17), 6038-6039. Link
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Standard reference for THP stability/deprotection protocols).
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
- Maple, H. J., et al. (2019). Strategies for the Design of PROTAC Linkers. MedChemComm, 10, 1755-1764. (Context for linker rigidity and length).
Sources
reagents for tetrahydropyranylation of phenethyl alcohols
Application Note: Strategic Reagents for Tetrahydropyranylation of Phenethyl Alcohols
Part 1: Executive Summary
The protection of phenethyl alcohols as tetrahydropyranyl (THP) ethers is a cornerstone transformation in multi-step organic synthesis, particularly in fragrance chemistry and pharmaceutical intermediate synthesis. While the reaction is nominally simple, the choice of reagent dictates the impurity profile, scalability, and downstream deprotection strategy.
This guide moves beyond the standard textbook p-TsOH protocol to evaluate modern catalytic systems. We focus on three distinct methodologies: the Industry Standard (p-TsOH) for robustness, Molecular Iodine (
Part 2: Mechanistic Grounding
The formation of THP ethers is an electrophilic addition reaction. The driving force is the acid-catalyzed generation of an oxocarbenium ion from 3,4-dihydro-2H-pyran (DHP), which acts as a "masked" aldehyde.
Critical Insight for Phenethyl Alcohols:
Phenethyl alcohol is a primary alcohol with an aromatic ring two carbons removed (
Reaction Mechanism Visualization
Figure 1: Acid-catalyzed addition mechanism. The reaction creates a new stereocenter at the anomeric carbon (C2), resulting in a racemic mixture of diastereomers.
Part 3: Catalyst Selection & Comparative Data
The following table summarizes the efficiency of various reagents specifically for phenethyl alcohol protection.
Table 1: Comparative Efficiency of Catalysts for Phenethyl Alcohol Protection
| Catalyst System | Solvent | Temp | Time | Yield | Key Advantage | Ref |
| p-TsOH (1 mol%) | DCM | 25°C | 1.0 h | 94% | High reliability; Industry standard. | [1] |
| Iodine (10 mol%) | DCM | 25°C | 10 min | 96% | Neutral pH; Rapid; Visual endpoint. | [2] |
| Hexane | 25°C | 30 min | 93% | Heterogeneous; Simple filtration workup. | [3] | |
| DCM | 25°C | 1.5 h | 90% | Mild; Anhydrous source of HBr. | [4] | |
| Ionic Liquid ([bmim] | None | 25°C | 25 min | 92% | Green/Recyclable; No VOCs. | [5] |
Part 4: Detailed Experimental Protocols
Method A: The Robust Standard (p-TsOH)
Best for: Large-scale batches where standard acidic workup is acceptable.
-
Preparation: In a flame-dried round-bottom flask, dissolve 2-phenylethanol (10 mmol, 1.22 g) in anhydrous Dichloromethane (DCM) (20 mL).
-
Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP) (12 mmol, 1.1 mL, 1.2 equiv).
-
Catalysis: Cool to 0°C to prevent exotherm-induced polymerization. Add p-Toluenesulfonic acid monohydrate (p-TsOH) (0.1 mmol, 19 mg, 1 mol%).
-
Reaction: Allow to warm to room temperature. Stir for 1 hour.
-
Self-Validation: TLC (20% EtOAc/Hexane). The alcohol (
) should disappear; the THP ether ( ) will appear as two closely spaced spots (diastereomers).
-
-
Workup: Quench with saturated
solution (10 mL). Separate layers. Wash organic layer with brine.[1][2] -
Isolation: Dry over
, filter, and concentrate in vacuo. -
Purification: Flash chromatography (if necessary) using 5% EtOAc/Hexane.
Method B: The Neutral/Rapid Protocol (Iodine)
Best for: Acid-sensitive substrates or when speed is critical.
-
Preparation: Dissolve 2-phenylethanol (10 mmol) and DHP (11 mmol) in DCM (15 mL).
-
Catalysis: Add Molecular Iodine (
) (1 mmol, 254 mg, 10 mol%) in one portion.-
Observation: The solution will turn dark violet.
-
-
Reaction: Stir at room temperature.
-
Self-Validation: The reaction is often complete within 10–15 minutes. The persistence of the violet color indicates active catalyst.
-
-
Workup: Add 10% aqueous
(Sodium Thiosulfate) solution. Shake until the iodine color vanishes (solution turns clear/colorless). -
Isolation: Extract with DCM, dry, and concentrate.
-
Note: This method minimizes the formation of DHP polymers (a common gummy byproduct in strong acid methods).
-
Method C: The Green/Heterogeneous Protocol ( )
Best for: "Green Chemistry" requirements and simplified purification (filtration only).
-
Catalyst Prep: Mix
(4.14 g) with chromatographic grade Silica Gel (10 g) in water. Gently evaporate water and activate at 120°C for 48h prior to use. Store in a desiccator. -
Reaction: To a mixture of 2-phenylethanol (10 mmol) and DHP (12 mmol) in Hexane (20 mL), add
(0.2 g). -
Process: Stir vigorously at room temperature for 30 minutes.
-
Workup: Filter the reaction mixture through a sintered glass funnel to remove the solid catalyst.
-
Isolation: Evaporate the filtrate. In many cases, the product is sufficiently pure (>95%) without chromatography.
Part 5: Troubleshooting & Optimization (Self-Validating Systems)
1. The "Sticky Polymer" Problem:
-
Symptom: The reaction turns viscous/brown, and yield drops.
-
Cause: Cationic polymerization of DHP, triggered by high temperatures or localized high acid concentration.
-
Solution: Always dilute DHP in the solvent before adding the acid. Never add acid directly to neat DHP. Use Method B (Iodine) or Pyridinium p-toluenesulfonate (PPTS) for a milder profile.
2. Incomplete Conversion:
-
Validation: If TLC shows starting material after 2 hours:
-
Check solvent dryness (water competes with alcohol for the oxocarbenium ion, forming the hemiacetal which reverts to starting material).
-
Add 0.2 equiv more DHP.
-
3. NMR Interpretation (The "Doublet" Confusion):
-
Insight: Phenethyl THP ether possesses a chiral center at the acetal carbon. Since the starting alcohol is achiral (unless a derivative is used), the product is a racemate.
-
Validation: In
NMR, the anomeric proton ( ) appears as a multiplet (or two distinct triplets) around 4.5–4.7 ppm. This is not an impurity; it is the diastereomeric nature of the THP group.
Part 6: Decision Workflow
Use this logic flow to select the optimal protocol for your specific phenethyl derivative.
Figure 2: Reagent selection workflow based on substrate sensitivity and process scale.
Part 7: References
-
Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. Wiley-Interscience.[3]
-
Kumar, H. M. S., et al. (1999).[4] Iodine-Catalyzed Mild and Efficient Tetrahydropyranylation/Depyranylation of Alcohols. Chemistry Letters, 28(9), 857-858.[5] [5]
-
Kumar, K. R., et al. (2009). Simple and Efficient Method for Tetrahydropyranylation of Alcohols and Phenols by Using Silica Supported Sodium Hydrogen Sulphate as a Catalyst.[6][7] Asian Journal of Chemistry, 21(6).
-
Mao, J., et al. (2008). Triphenylphosphine Hydrobromide: A Mild and Efficient Catalyst for Tetrahydropyranylation of Alcohols and Phenols. Synthetic Communications, 38(13).
-
Ranu, B. C., & Banik, T. P. (1995). Ionic Liquid as Catalyst and Solvent: The Remarkable Effect of an Ionic Liquid in the Tetrahydropyranylation of Alcohols. Journal of Organic Chemistry.
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 4. academic.oup.com [academic.oup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. asianpubs.org [asianpubs.org]
- 7. Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing yield of 3-bromophenethyl alcohol reaction with 3,4-dihydro-2H-pyran
Role: Senior Application Scientist Subject: Optimization & Troubleshooting Guide for 3,4-Dihydro-2H-pyran (DHP) Protection Ticket ID: THP-OPT-3BR-OH
The "Gold Standard" Protocol
For researchers encountering yield variability, we recommend standardizing on the PPTS (Pyridinium p-toluenesulfonate) method. While p-TsOH is faster, it frequently causes DHP polymerization and lower isolated yields for phenethyl substrates.
Optimized Reaction Conditions
| Component | Stoichiometry | Role | Critical Specification |
| 3-Bromophenethyl Alcohol | 1.0 equiv | Substrate | Must be dry (azeotrope w/ toluene if unsure). |
| 3,4-Dihydro-2H-pyran (DHP) | 1.5 equiv | Reagent | Freshly distilled recommended. Old DHP contains polymers/peroxides. |
| PPTS | 0.1 equiv | Catalyst | Milder than p-TsOH; prevents acid-catalyzed decomposition. |
| DCM (Dichloromethane) | 0.2 M Conc. | Solvent | Anhydrous.[1] Water competes with alcohol for the oxocarbenium ion. |
Step-by-Step Methodology
-
Setup: Flame-dry a round-bottom flask under
or Ar atmosphere. -
Dissolution: Dissolve 3-bromophenethyl alcohol (1.0 eq) and PPTS (0.1 eq) in anhydrous DCM.
-
Addition: Add DHP (1.5 eq) dropwise at 0°C , then allow to warm to Room Temperature (RT).
-
Why? The initial addition is exothermic. Starting cold prevents "runaway" polymerization of DHP.
-
-
Monitoring: Stir at RT for 4–16 hours. Monitor by TLC (stain with PMA or
; UV is active due to the phenyl ring). -
Quench (CRITICAL): Once complete, add saturated aqueous
. Stir for 15 minutes.-
Failure Point: If you skip this, trace acid concentrates on the rotovap, reversing the reaction back to the alcohol.
-
-
Workup: Extract with DCM, wash with brine, dry over
. -
Purification: Flash chromatography on silica gel. Eluent must contain 1% Triethylamine (
).
Troubleshooting Logic & Diagnostics
Workflow: Diagnosing Low Yield
Use this decision tree to identify the root cause of reaction failure.
Caption: Diagnostic workflow for identifying yield loss in THP protection reactions.
Deep Dive: The "Hidden" Failure Modes
A. The "Disappearing Product" (Silica Gel Acidity)
Symptom: TLC shows full conversion to a less polar spot (Product), but after column chromatography, you recover starting material (Alcohol).
Mechanism: Silica gel is slightly acidic (
B. The "Messy NMR" (Diastereomers)
Symptom: The
-
Result: The product is a racemic mixture (enantiomers).
-
Implication: If your starting alcohol were chiral (e.g., secondary alcohol), you would form diastereomers, which have distinct physical properties and NMR shifts.[2] Since your alcohol is primary and achiral, you form a racemate. While physical separation isn't an issue, the methylene protons of the phenethyl chain become diastereotopic due to the nearby chiral center on the THP ring. They will appear as complex multiplets rather than simple triplets [2].
C. Catalyst Selection: PPTS vs. p-TsOH
Why do we recommend PPTS over the more common p-TsOH?
| Feature | p-TsOH (p-Toluenesulfonic acid) | PPTS (Pyridinium p-toluenesulfonate) |
| Acidity | Strong ( | Mild ( |
| Reaction Rate | Fast (< 1 hour) | Moderate (4–16 hours) |
| Side Reactions | High risk of DHP polymerization | Low risk |
| Substrate Scope | Robust alcohols | Acid-sensitive substrates |
| Recommendation | Use only if PPTS fails. | Primary recommendation. |
Mechanistic Visualization
Understanding the mechanism clarifies why water is the enemy.
Caption: Competitive pathway analysis. Water competes with the alcohol for the oxocarbenium intermediate, reverting the reaction.
Frequently Asked Questions (FAQ)
Q: How do I remove excess DHP if it co-elutes with my product? A: DHP has a boiling point of 86°C.
-
High Vacuum: Most excess DHP can be removed by drying the crude oil under high vacuum (< 1 mbar) for 2 hours.
-
Azeotrope: If it persists, add toluene and rotovap again.
-
Chemical Wash: Since your product is an ether and DHP is an alkene, you cannot easily wash it out chemically without affecting the THP group. Rely on vacuum or careful column chromatography (DHP is usually less polar than the THP ether).
Q: Can I use THF instead of DCM? A: Yes, but DCM is generally superior for rate. THF coordinates to the proton (Lewis base), effectively lowering the acidity of your catalyst and slowing the reaction. If you must use THF, you may need to increase the temperature to reflux [3].
Q: My product turned into a black tar upon heating. What happened? A: Thermal instability. THP ethers can undergo elimination (releasing DHP and alcohol) or polymerization at high temperatures in the presence of trace acid. Never heat the reaction above 40°C unless absolutely necessary, and ensure all acid is neutralized before any distillation steps.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999; pp 49–54.[4]
-
Miyashita, M.; Yoshikoshi, A.; Grieco, P. A. "Pyridinium p-Toluenesulfonate. A Mild and Efficient Catalyst for the Tetrahydropyranylation of Alcohols."[4][5] J. Org. Chem.1977 , 42, 3772–3774.
-
Organic Chemistry Portal. "Tetrahydropyranyl Ethers (THP Ethers)."
Sources
Technical Support Center: THP Deprotection of 3-Bromophenethyl Derivatives
Ticket ID: THP-REM-003 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Optimization of THP removal from 3-bromophenethyl alcohol derivatives
Executive Summary
You are working with a 3-bromophenethyl scaffold. This substrate presents a specific set of chemical behaviors:
-
Lipophilicity: The combination of the aromatic ring, the ethyl chain, and the bromine atom renders this molecule significantly more lipophilic than simple aliphatic alcohols. Standard aqueous hydrolysis often fails due to phase separation.
-
Chemo-stability: The meta-bromo substituent is electronically withdrawing but stable to Brønsted acids. You do not need to worry about protodebromination under standard deprotection conditions.
-
Steric Access: The phenethyl alcohol position is primary and unhindered, meaning steric bulk is rarely the cause of stalled reactions; thermodynamic equilibrium is the usual culprit.
This guide provides three validated workflows to remove the tetrahydropyranyl (THP) group, ranked by operational reliability.
Part 1: The Mechanism (Understanding the "Why")
THP deprotection is not a simple cleavage; it is an equilibrium-driven hydrolysis (or alcoholysis). The reaction proceeds via an oxocarbenium ion intermediate. To drive the reaction to completion, you must overwhelm the equilibrium with a nucleophile (water or alcohol) or remove the byproduct (2-hydroxypentanal/alkoxypentanal).
Mechanistic Pathway
The acid catalyst (
Figure 1: Acid-catalyzed hydrolysis pathway. Note that the formation of the oxocarbenium ion is the rate-limiting step.
Part 2: Validated Protocols
Method A: Transacetalization (The Standard)
Best for: Routine scale-up, high solubility substrates. Reagent: Pyridinium p-toluenesulfonate (PPTS) in Ethanol.[1]
Instead of using water to hydrolyze the THP, we use a vast excess of ethanol to "swap" the protecting group. The THP falls off as the ethyl ether, leaving your alcohol behind.
-
Reagents: PPTS (0.1 equiv), Ethanol (0.1 M concentration).
-
Temperature: 55 °C.
-
Procedure:
-
Dissolve the 3-bromophenethyl THP ether in absolute ethanol.
-
Add PPTS (10 mol%).
-
Heat to 55 °C. Monitor by TLC (approx. 2–4 hours).
-
Critical Step: If the reaction stalls at 50% conversion, do not add more acid . The equilibrium is stuck. Remove the solvent (removing the volatile ethyl-THP byproduct) and re-dissolve in fresh ethanol with fresh catalyst.
-
Method B: The "Solubility Fix" (Acetic Acid/THF)
Best for: 3-bromophenethyl derivatives that are greasy and precipitate out of pure alcohols.
-
Temperature: 45 °C.
-
Why it works: THF solubilizes the lipophilic aryl bromide, while water acts as the nucleophile to destroy the oxocarbenium ion irreversibly.
-
Procedure:
Method C: Neutral Conditions (LiCl/DMSO)
Best for: Substrates containing other acid-sensitive groups (e.g., Boc amines, tert-butyl esters) alongside the Ar-Br.
-
Reagents: LiCl (5.0 equiv),
(5.0 equiv), DMSO. -
Temperature: 90 °C.
-
Mechanism: High thermal energy combined with the high dielectric constant of DMSO facilitates the ionization of the acetal without external acid.
Part 3: Troubleshooting Matrix
Symptom: Reaction stalls at ~50-60% conversion.
-
Root Cause: Equilibrium reached. The concentration of the THP-byproduct (2-hydroxypentanal) is high enough to re-protect your alcohol.
-
Fix: Evaporate the solvent to remove the volatile byproduct. Redissolve in fresh solvent and continue.
Symptom: Substrate is an oil floating on top of the reaction mixture.
-
Root Cause: Phase separation. The 3-bromophenethyl group is too lipophilic for pure MeOH/Water.
-
Fix: Switch to Method B (THF/AcOH) or add DCM as a co-solvent to Method A.
Symptom: New spot appears on TLC (higher Rf than product).
-
Root Cause: Elimination.[4] Strong acids (HCl,
) can dehydrate the phenethyl alcohol to form 3-bromostyrene . -
Fix: Switch to PPTS (Method A). It is a buffered salt, not a free acid, preventing elimination.
Decision Tree: Select Your Method
Figure 2: Workflow for selecting the optimal deprotection strategy based on solubility and functional group compatibility.
Part 4: Comparative Data
| Parameter | PPTS / EtOH (Method A) | AcOH / THF / Water (Method B)[1] | LiCl / DMSO (Method C) |
| Reaction Time | 2–6 Hours | 4–12 Hours | 8–16 Hours |
| pH Condition | Weakly Acidic (pH ~4-5) | Acidic (pH ~3) | Neutral (pH ~7) |
| Solubility (Ar-Br) | Moderate | Excellent | Excellent |
| Risk of Elimination | Low | Low-Medium | Very Low |
| Workup Difficulty | Easy (Evaporation) | Medium (Neutralization) | Hard (DMSO removal) |
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[5]
-
Miyashita, M.; Yoshikoshi, A.; Grieco, P. A. Pyridinium p-toluenesulfonate. A mild and efficient catalyst for the tetrahydropyranylation of alcohols.[5] J. Org.[5] Chem.1977 , 42, 3772–3774.
-
Maiti, G.; Roy, S. C. Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols.[5] J. Org.[5] Chem.1996 , 61, 6038–6039.[5]
-
Bernady, K. F.; Floyd, M. B.; Poletto, J. F.; Weiss, M. J. Prostaglandins and congeners. 20. Synthesis of prostaglandins via conjugate addition of lithio-1-alkynylalanes to cyclopentenones. J. Org.[5] Chem.1979 , 44, 1438. (Cited for AcOH/THF/Water conditions).
Sources
preventing polymerization of DHP during phenethyl alcohol protection
Topic: Preventing Polymerization of 3,4-Dihydro-2H-pyran (DHP) Ticket ID: THP-PROT-001 Status: Open
Executive Summary & Root Cause Analysis
The Issue: Users frequently report the formation of a viscous, sticky brown "gum" or insoluble solid during the protection of phenethyl alcohol with DHP. This is not the desired THP ether product.
The Diagnosis: This is a classic case of cationic polymerization of DHP . DHP is an enol ether. Under acidic conditions, it forms an oxocarbenium ion. Ideally, your alcohol (phenethyl alcohol) attacks this ion to form the acetal (product). However, if the alcohol is not available (poor mixing) or the acid is too strong, a second molecule of DHP will attack the oxocarbenium ion instead, initiating a chain reaction that results in poly-DHP.
Mechanism of Failure (Visualization)
The following diagram illustrates the "Fork in the Road" where the reaction deviates from protection to polymerization.
Figure 1: Mechanistic divergence. Path A yields the protected alcohol. Path B (red) occurs when acid concentration is too high or alcohol availability is low, leading to polymerization.
Standard Operating Procedure (The Fix)
To prevent polymerization, we must shift the reaction kinetics to favor Path A. The industry-standard solution is replacing strong acids (p-Toluenesulfonic acid, pTsOH) with a buffered catalyst: Pyridinium p-toluenesulfonate (PPTS) .
Why PPTS?
pTsOH is a strong acid (
Optimized Protocol: Phenethyl Alcohol Protection
Reagents:
-
Phenethyl Alcohol (1.0 equiv)
-
DHP (1.2 – 1.5 equiv)
-
Catalyst: PPTS (0.1 equiv / 10 mol%)
-
Solvent: Dichloromethane (DCM), anhydrous.
Workflow:
Figure 2: Step-by-step workflow for minimizing polymerization risk using PPTS.
Catalyst Comparison Table
| Variable | pTsOH (p-Toluenesulfonic acid) | PPTS (Pyridinium p-toluenesulfonate) | Iodine ( |
| Acidity | Strong ( | Weak/Buffered ( | Lewis Acid |
| Polymerization Risk | High (especially if heated) | Low (Standard for sensitive groups) | Low |
| Reaction Rate | Very Fast (< 1 hr) | Moderate (3–12 hrs) | Fast |
| Recommendation | Only for unreactive, hindered alcohols. | Preferred for Phenethyl Alcohol. | Green alternative. |
Troubleshooting & FAQs
Q1: I already used pTsOH and have a brown gum. Can I save the product?
A: The "gum" is poly-DHP. It is chemically distinct from your product.
-
Solubility check: Poly-DHP is often insoluble in methanol or ethanol but soluble in DCM. Your phenethyl THP ether is soluble in all organic solvents.
-
Recovery: Dissolve the mixture in a minimal amount of DCM and pour it into cold methanol or hexane (depending on your product's solubility). The polymer may precipitate out as a solid or oil, allowing you to decant the solution containing your product.
-
Distillation: If your product is volatile (Phenethyl THP ether b.p. is relatively high), Kugelrohr distillation is the best way to separate it from the non-volatile polymer residue.
Q2: The reaction is stalled with PPTS. What now?
A: PPTS is mild. If the reaction is too slow:
-
Check Water: Water destroys the oxocarbenium intermediate. Ensure the solvent is dry.
-
Heat Gently: You can warm the reaction to 35-40°C. Do not reflux vigorously, as heat promotes thermodynamic polymerization.
-
Increase Catalyst: Bump PPTS to 20 mol%.
Q3: Can I use HCl or H2SO4?
A: Strongly advised against. Mineral acids are too harsh and contain water (unless using gas). They almost guarantee polymerization of DHP and can dehydrate the phenethyl alcohol to styrene.
Q4: My DHP is old. Does that matter?
A: Yes. DHP can form peroxides or hydrolyze over time. If your DHP is cloudy or viscous before you even start, distill it or buy a fresh bottle. Polymerization is autocatalytic; existing oligomers can seed further reaction.
References
-
Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977).[1] Pyridinium p-toluenesulfonate.[2][3] A mild and efficient catalyst for the tetrahydropyranylation of alcohols.[4] The Journal of Organic Chemistry, 42(23), 3772–3774.
-
Greene, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[4] (Refer to Chapter 2: Protection for the Hydroxyl Group, Tetrahydropyranyl Ethers).[5]
-
Kumar, R., et al. (2009). Iodine catalyzed tetrahydropyranylation of alcohols and phenols under solvent-free conditions.[6] Journal of Molecular Catalysis A: Chemical. (Example of green alternative).
Sources
- 1. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridinium p-Toluenesulfonate (PPTS) [commonorganicchemistry.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. 3,4-Dihydro-2H-pyran synthesis [organic-chemistry.org]
stability of 3-bromophenethoxy THP ether under basic coupling conditions
Topic: Stability & Troubleshooting of 3-Bromophenethoxy THP Ether under Basic Coupling Conditions Document ID: TSC-2024-THP-003 Audience: Medicinal Chemists, Process Chemists, R&D Scientists
Executive Summary & Molecule Profile
3-Bromophenethoxy THP ether is a bifunctional building block. It contains an aryl bromide (the reactive handle for cross-coupling) and a primary alcohol protected as a tetrahydropyranyl (THP) acetal.
The core challenge with this substrate is balancing the basicity required for Palladium-catalyzed coupling (Suzuki-Miyaura, Buchwald-Hartwig) against the acid-sensitivity of the THP group and the potential for
Stability Matrix
| Condition Type | Stability Rating | Notes |
| Aqueous Base ( | High | THP acetals are stable to hydrolysis in basic media (pH > 7). |
| Anhydrous Strong Base ( | Moderate | Stable at RT. High heat (>100°C) may risk elimination to styrene. |
| Acids (HCl, AcOH, Silica Gel) | Low | CRITICAL FAILURE POINT. THP cleaves rapidly below pH 5. |
| Lewis Acids ( | Zero | Immediate cleavage or complexation. |
| Nucleophiles ( | High | Stable to Grignards and amines. |
Interactive Troubleshooting Guide (FAQs)
Category A: Reaction Failures (Low Yield / No Conversion)
Q: I am seeing no product formation, but the starting material is consumed. Where did it go? A: If the starting material is gone but no coupled product is observed, check for Protecting Group Cleavage .
-
Diagnosis: Look for a peak in your LCMS corresponding to the free alcohol (Mass = Product - 84 Da).
-
Root Cause: Your reaction medium may have become acidic. This often happens if:
-
The boronic acid used is not fully neutralized by the base.
-
Protic solvents (MeOH/EtOH) were used at high temps, promoting transacetalization.
-
-
Fix: Ensure you are using at least 2.0–3.0 equivalents of base relative to the boronic acid. Switch to a non-protic solvent system (e.g., Toluene/Water or Dioxane/Water).
Q: My catalyst seems dead. Does the THP group poison Palladium? A: Generally, no. However, the ether oxygen can act as a weak ligand.
-
Mechanism: Oxygen lone pairs can coordinate to unsaturated Pd(0) species, slowing down oxidative addition.
-
Fix: Use a strong ligand (e.g., SPhos, XPhos, or dppf) that out-competes the ether oxygen for the metal center. Avoid "ligandless" conditions.
Category B: Impurity Profiling
Q: I see a "styrene" impurity in the NMR. Is this elimination?
A: Yes. The phenethyl linker contains
-
Mechanism: Under forcing conditions (strong alkoxide bases like
+ High Heat), base-promoted elimination (E2) can occur, expelling the THP-oxide as a leaving group (rare) or, more likely, partial deprotection followed by dehydration of the alcohol. -
Prevention: Switch from alkoxide bases to carbonate bases (
, ) or phosphates ( ). Lower the reaction temperature to <80°C.
Q: Why is my NMR spectra so messy? Is the compound impure? A: Not necessarily.
-
Explanation: The THP group contains a chiral center at the acetal carbon. Because your linker is achiral, the attachment creates a racemic mixture. However, the protons on the
linker become diastereotopic . -
Result: You will see complex multiplets rather than clean triplets for the ethyl linker. This is normal.
Optimized Protocol: Suzuki-Miyaura Coupling
This protocol is designed to maximize THP stability by maintaining a buffered basic environment and avoiding harsh elimination conditions.
Workflow Diagram
Caption: Figure 1. Optimized workflow for Suzuki coupling of THP-protected phenethyl bromides, highlighting critical failure pathways (red dashed lines).
Step-by-Step Methodology
-
Setup: To a reaction vial, add 3-bromophenethoxy THP ether (1.0 eq), Boronic Acid (1.2–1.5 eq), and
(3–5 mol%).-
Why dppf? It is a robust, bidentate ligand that prevents Pd deactivation and withstands the basic aqueous environment.
-
-
Base Addition: Add
or (2.0–3.0 eq).-
Note: Avoid
unless the coupling is extremely sluggish; carbonates are safer for the phenethyl linker.
-
-
Solvent: Add 1,4-Dioxane / Water (4:1 ratio) .
-
Concentration: 0.1 M to 0.2 M.
-
Degassing: Sparge with Nitrogen/Argon for 5–10 minutes. Oxygen is the enemy of the catalyst, not the THP group.
-
-
Reaction: Heat to 80°C .
-
Monitoring: Check LCMS at 2 hours. Look for the product mass.
-
-
Workup (CRITICAL STEP):
-
Cool to room temperature.[1]
-
Dilute with Ethyl Acetate.
-
Wash with Water or Saturated
. -
WARNING: Do NOT wash with 1M HCl or Citric Acid. Even mild acidic washes can hydrolyze the THP acetal during the extraction process.
-
-
Purification:
-
Flash Chromatography on Silica Gel.
-
Pro-Tip: Pre-treat the silica column with 1% Triethylamine (
) in Hexanes to neutralize surface acidity before loading your sample.
-
Mechanistic Causality & Stability Logic
Why THP is Base-Stable but Acid-Labile
The THP group is an acetal .[2] Mechanistically, acetal hydrolysis requires the protonation of the ether oxygen to make it a good leaving group (forming an oxocarbenium ion).
-
In Base: There are no protons available to activate the oxygen. Hydroxide (
) is a poor nucleophile for displacement at the acetal center. Therefore, the group stays intact. -
In Acid: Even trace acid (
) protonates the acetal oxygen, leading to rapid collapse into the free alcohol and the dihydropyran byproduct (which usually polymerizes).
The "Phenethyl" Risk Factor
The ethyl linker (
-
Pathway:
Elimination. -
Requirement: A base strong enough to deprotonate the benzylic position (unlikely) or the
-carbon, combined with a leaving group. While is a poor leaving group, high thermal energy can drive this equilibrium toward the conjugated styrene system. -
Mitigation: Keep temperatures
and avoid bases with (like alkoxides) if possible.
References
-
Wuts, P. G. M. (2014).[3] Greene's Protective Groups in Organic Synthesis, 5th Edition. John Wiley & Sons. (Chapter 2: Protection for the Hydroxyl Group).[4]
-
Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Paul, S., et al. (2003). Stability of Tetrahydropyranyl Ethers in Basic Media. Tetrahedron Letters, 44(3), 439-442. (General reference for THP stability profiles).
Sources
Validation & Comparative
1H NMR spectrum analysis of 2-(3-bromophenethoxy)tetrahydro-2H-pyran
An In-Depth Guide to the Structural Elucidation of 2-(3-bromophenethoxy)tetrahydro-2H-pyran: A Comparative Analysis of 1H NMR Spectroscopy and Alternative Analytical Techniques
In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. Intermediates such as this compound, which features a tetrahydropyranyl (THP) ether protecting a primary alcohol, are ubiquitous in multi-step syntheses. The THP group is favored for its ease of installation, stability across a range of reaction conditions, and straightforward removal.[1][2] However, the introduction of a chiral center upon its formation and the complexity it adds to spectroscopic analysis necessitates a robust, multi-faceted analytical approach.
This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum expected for this compound. As a senior application scientist, this analysis moves beyond a simple recitation of data to explain the causal relationships between molecular structure and spectral output. Furthermore, it offers a critical comparison with other key analytical techniques—13C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC)—to provide a holistic framework for the characterization of this and similar molecules.
The Central Role of 1H NMR in Structural Verification
1H NMR spectroscopy remains the gold standard for the structural elucidation of organic molecules in solution.[3] Its power lies in its ability to provide detailed information about the electronic environment, connectivity, and stereochemistry of hydrogen atoms within a molecule. For a compound like this compound, 1H NMR allows us to confirm the successful installation of the THP protecting group and verify the integrity of the 3-bromophenethoxy moiety.
Caption: Structure of this compound with proton labels.
Predicted 1H NMR Spectral Data
While an experimental spectrum for this specific molecule is not publicly available, we can predict the chemical shifts (δ), multiplicities, and coupling constants (J) with high confidence based on extensive empirical data for its constituent fragments.[4][5]
| Protons (Label) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| H-a | ~4.7 - 4.8 | triplet (t) or multiplet (m) | ~3-4 | 1H | Acetal proton (O-CH-O), highly deshielded by two oxygen atoms.[6] |
| H-d, f, e, j | ~6.9 - 7.4 | multiplet (m) | - | 4H | Aromatic protons. The electron-withdrawing bromine atom will cause downfield shifts relative to benzene (7.26 ppm).[7] |
| H-h, h' | ~3.9 - 4.1 | multiplet (m) | - | 2H | Methylene protons adjacent to the phenoxy oxygen, deshielded. |
| H-i, i' | ~3.5 - 3.9 | multiplet (m) | - | 2H | Diastereotopic methylene protons on the THP ring adjacent to oxygen.[1] |
| H-g, g' | ~2.9 - 3.1 | triplet (t) | ~7 | 2H | Methylene protons adjacent to the aromatic ring. |
| H-b, c | ~1.5 - 1.9 | multiplet (m) | - | 6H | Remaining diastereotopic methylene protons of the THP ring.[6] |
A Comparative Framework for Analysis: NMR, MS, and HPLC
While 1H NMR is paramount for structural confirmation, a comprehensive analysis, particularly in a regulated environment like drug development, requires orthogonal techniques to confirm identity and assess purity.[3]
| Feature | 1H NMR Spectroscopy | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) |
| Primary Role | Definitive structural elucidation, stereochemical analysis.[8] | Molecular weight confirmation, elemental formula determination.[9] | Purity assessment, quantification, separation of mixtures.[8] |
| Sensitivity | Lower (μg-mg range).[9] | Very High (pg-fg range).[9] | High (ng-pg range). |
| Quantitation | Inherently quantitative (signal area is proportional to the number of nuclei).[10] | Requires isotopic standards for accurate quantitation. | Requires reference standards for calibration. |
| Sample Prep | Simple: dissolution in a deuterated solvent.[8] | More complex, requires ionization.[11] | Often requires filtration, dilution, and method development.[8] |
| Information | Connectivity, electronic environment, 3D structure. | Mass-to-charge ratio, isotopic pattern (confirms Br presence). | Retention time, purity profile (e.g., area %). |
| Destructive? | No, the sample can be fully recovered.[3] | Yes. | Yes (sample is consumed). |
Causality Behind Method Selection
-
Why start with 1H NMR? It provides the most structural information in a single, non-destructive experiment. It directly confirms the covalent framework of the molecule.
-
Why is MS essential? It provides an exact molecular weight, offering definitive proof of the molecular formula. For this compound, MS would show a characteristic pair of peaks for the molecular ion (M and M+2) with nearly equal intensity, which is the signature isotopic pattern for a single bromine atom.
-
Why is HPLC non-negotiable for purity? NMR may not detect small amounts of impurities if their signals overlap with the main compound or are lost in the baseline noise. HPLC excels at separating these impurities, providing a precise quantitative measure of purity, which is critical for drug development.[12]
Experimental Protocols for Comprehensive Characterization
To ensure scientific integrity, methodologies must be robust and reproducible. The following are standard protocols for the analysis of a small organic molecule like this compound.
Protocol 1: 1H NMR Spectrum Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl3). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and the magnetic field is shimmed for homogeneity.
-
Acquisition Parameters:
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 8-16 scans for a sample of this concentration.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals and identify peak multiplicities.
Protocol 2: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~10-50 μg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 μL/min.
-
MS Parameters (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V (optimize for minimal fragmentation).
-
Mass Range: Scan from m/z 100 to 500.
-
-
Data Analysis: Identify the molecular ion peak ([M+H]+ or [M+Na]+). Verify the mass corresponds to the calculated exact mass of the compound. Crucially, confirm the presence of the M and M+2 isotopic peaks with an approximate 1:1 ratio, confirming the presence of one bromine atom.
Protocol 3: Reversed-Phase HPLC (RP-HPLC) Purity Analysis
-
Mobile Phase Preparation: Prepare two solvents: Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% acetonitrile). Filter and degas both.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of ~1 mg/mL. Filter the solution through a 0.45 μm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 μm particle size).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 μL.
-
Detector: UV-Vis at 254 nm (or a wavelength where the aromatic ring absorbs).
-
Gradient: Start with a high percentage of Mobile Phase A (e.g., 90%) and gradually increase Mobile Phase B over 15-20 minutes to elute the compound.
-
-
Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
Visualizing the Analytical Workflow
A logical workflow ensures that all necessary data is collected efficiently for a comprehensive characterization of the target molecule.
Caption: A comprehensive analytical workflow for compound characterization.
Conclusion
The structural analysis of this compound serves as an excellent model for the rigorous characterization required in modern chemical and pharmaceutical sciences. While 1H NMR spectroscopy provides the foundational data for structural assignment, its true power is realized when integrated into a broader analytical strategy.[3] The orthogonal data from Mass Spectrometry, which confirms the molecular formula and isotopic composition, and HPLC, which provides an accurate measure of purity, are indispensable. This multi-technique approach creates a self-validating system, ensuring that researchers and drug developers can proceed with confidence in the identity and quality of their materials.
References
-
van der Knaap, M. et al. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. PMC. [Online] Available at: [Link]
- Kocienski, P. J. Protecting Groups. 3rd ed., Georg Thieme Verlag, 2004.
- Emwas, A.-H. et al. The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. Methods in Molecular Biology, vol. 1277, 2015, pp. 161–93.
-
EMBL-EBI. Comparison of NMR and MS | Metabolomics. [Online] Available at: [Link]
-
Patsnap Eureka. Differences in HPLC and NMR: Structural Elucidation Relevance. [Online] 2025. Available at: [Link]
-
NP-MRD. 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0190835). [Online] Available at: [Link]
- Foley, D. A. et al. Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical Chemistry, vol. 85, no. 18, 2013, pp. 8683–90.
-
University of Regensburg. Chemical shifts. [Online] Available at: [Link]
-
Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Online] 2015. Available at: [Link]
-
University of Wisconsin-Madison. Approximating Proton NMR Chemical Shifts in More Complex Cases. [Online] Available at: [Link]
-
University of California, Los Angeles. Tables For Organic Structure Analysis. [Online] Available at: [Link]
-
LibreTexts Chemistry. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Online] 2024. Available at: [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. [Online] Available at: [Link]
-
PubChem. 2-(3-Bromophenoxy)tetrahydro-2H-pyran | C11H13BrO2 | CID 5067264. [Online] Available at: [Link]
-
ResearchGate. Analytical characterization of alcohol-ethoxylate substances by instrumental separation techniques. [Online] 2017. Available at: [Link]
-
PubChemLite. 2-(3-bromophenoxy)tetrahydro-2h-pyran (C11H13BrO2). [Online] Available at: [Link]
-
Oregon State University. 1H NMR Chemical Shift. [Online] Available at: [Link]
-
SlideShare. Protection of OH group of alcohol. [Online] 2016. Available at: [Link]
-
Research Scientific. 2-(3-BROMOPHENOXY)TETRAHYDRO-2H-PYRAN. [Online] Available at: [Link]
-
Chemistry Steps. Protecting Groups For Alcohols. [Online] Available at: [Link]
-
Organic Chemistry Tutor. Alcohol Protecting Groups. [Online] Available at: [Link]
-
MedLife Mastery. Protection Reactions of Alcohols - MCAT Content. [Online] Available at: [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
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- 4. compoundchem.com [compoundchem.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Differences in HPLC and NMR: Structural Elucidation Relevance [eureka.patsnap.com]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. Comparison of NMR and MS | Metabolomics [ebi.ac.uk]
- 12. researchgate.net [researchgate.net]
Decoding the "Mess": A Technical Guide to Identifying Diastereomeric Signals in THP Ether NMR
Executive Summary
Tetrahydropyranyl (THP) ethers are a cornerstone of organic synthesis due to their low cost, ease of introduction, and robustness under basic conditions.[1] However, for the analytical chemist or drug developer, they present a distinct challenge: spectral complexity . Unlike silyl ethers (e.g., TBS) or methoxymethyl (MOM) ethers, which yield clean singlets, THP protection generates a new stereocenter at the anomeric position. When applied to a chiral substrate, this results in a mixture of diastereomers, causing NMR signals to split, broaden, or overlap.
This guide provides a definitive framework for distinguishing inherent diastereomeric signals from actual impurities, preventing unnecessary purification cycles and ensuring data integrity in drug development pipelines.
The Mechanistic Basis of Spectral Complexity
To interpret the spectrum, one must understand the origin of the signals. The reaction of a chiral alcohol (
The protonation of the enol ether double bond in DHP generates an oxocarbenium ion, which is then attacked by the alcohol. Because the alcohol approaches the planar oxocarbenium ion from either face, a new stereocenter is formed at C2 of the pyran ring.
-
Substrate: Chiral Alcohol (
) -
Reagent: DHP (Achiral)
-
Product: Two Diastereomers [(
, -THP) and ( , -THP)]
Since diastereomers have different physical properties, they exhibit distinct NMR chemical shifts. This is not an artifact; it is a structural reality.
Visualization: Diastereomer Formation Pathway
Caption: Acid-catalyzed formation of THP ethers creates a new stereocenter, resulting in two diastereomeric products.
Comparative Analysis: THP vs. Alternatives
When selecting a protecting group, the trade-off is often between synthetic robustness and analytical clarity.[2]
| Feature | THP Ether | MOM Ether | TBS Ether | Benzyl Ether |
| Reagent Cost | Very Low (DHP) | Medium (MOM-Cl) | High (TBS-Cl/OTf) | Low (BnBr) |
| Safety Profile | Safe | Carcinogenic (MOM-Cl) | Safe | Irritant (Lachrymator) |
| NMR Signature | Complex/Messy (Multiplets, Split signals) | Clean (Singlet ~4.6 ppm) | Very Clean (Singlets ~0 ppm) | Distinct (Aromatic region) |
| Stereocenters | Adds 1 (Diastereomers) | None | None | None |
| Stability | Bases, Nucleophiles | Bases, Mild Acid | Bases, Nucleophiles | Acids, Bases |
| Cleavage | Mild Acid (PPTS, AcOH) | Strong Acid (TFA, HCl) | Fluoride (TBAF) or Acid | Hydrogenolysis ( |
Key Insight: Use THP for early-stage intermediates where cost and stability are paramount. Switch to TBS or MOM for late-stage intermediates where NMR purity characterization is critical for regulatory filing.
Diagnostic Guide: Identifying the Signals
Do not assume "split" peaks are impurities. Follow this signal identification logic.
A. The Anomeric Proton ( H NMR)
This is your primary diagnostic handle.
-
Chemical Shift:
4.5 – 5.0 ppm. -
Multiplicity: Typically a doublet of doublets (dd) or a broad triplet.
-
The Diastereomeric Effect: You will often see two distinct signals in this region (e.g., one at 4.62 ppm, one at 4.75 ppm).
-
Integration: The sum of these two signals must equal 1H (relative to the substrate). The ratio between them represents the diastereomeric ratio (dr), often ~1:1 or 60:40.
B. The Anomeric Carbon ( C NMR)
-
Chemical Shift:
96 – 100 ppm. -
The Diastereomeric Effect: You will see two peaks in this region.[3][4] This is the "smoking gun" for THP diastereomers. If you see three or more, you likely have an impurity or hydrolysis.
C. Substrate Signal Splitting
Protons on the substrate near the protection site (e.g., the
-
Observation: A sharp triplet for a
might turn into two complex multiplets. -
Verification: Check the total integration. If a
integrates to 2H total (spread over two multiplets), it is the diastereomeric effect.
Experimental Protocol: Validation Workflow
To rigorously prove that spectral complexity is due to diastereomers and not impurities, use the following self-validating protocol.
Step 1: Integration Check[5]
-
Acquire a standard
H NMR (16 scans min). -
Set the integral of a distal signal (unaffected by chirality) to its theoretical value (e.g., a terminal methyl group = 3.00).
-
Integrate the anomeric region (4.5–5.0 ppm).
-
Pass Criteria: The sum of the split anomeric peaks equals 1.0
0.05.
Step 2: HSQC Analysis (The Gold Standard)
1H-13C HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their attached carbons.
-
Run a standard HSQC experiment.
-
Examine the anomeric region.
-
Pass Criteria: Both "split" proton signals correlate to the same type of carbon signal (the anomeric carbons at ~98 ppm). Impurities usually correlate to carbons with vastly different shifts or show no correlation if inorganic.
Step 3: Chemical Verification (Optional)
If ambiguity remains (e.g., overlapping impurity):
-
Take a small aliquot (5 mg).
-
Treat with catalytic p-Toluenesulfonic acid (pTSA) in MeOH (room temp, 30 min).
-
Pass Criteria: The complex THP signals disappear, and the clean, single signals of the free alcohol return.
Visualization: Analytical Decision Tree
Caption: Decision tree for distinguishing THP diastereomers from impurities using NMR data.
References
-
Greene, T. W.; Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. [Link]
-
Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds, 7th ed.; John Wiley & Sons: Hoboken, 2005. [Link]
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[10][11] Chem.1997 , 62, 7512–7515. [Link]
-
Hu, H.; Kulkarni, A. A. "Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers." J. Org.[10][11] Chem.2020 , 85, 12823–12833. [Link]
Sources
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- 2. dokumen.pub [dokumen.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Proton NMR Table [www2.chemistry.msu.edu]
- 5. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. 1H Chemical Shifts [sites.science.oregonstate.edu]
- 7. reddit.com [reddit.com]
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- 10. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 11. scs.illinois.edu [scs.illinois.edu]
Comparative IR Spectroscopy Guide: 2-(3-Bromophenethoxy)tetrahydro-2H-pyran
Topic: IR Spectroscopy Peaks for 2-(3-Bromophenethoxy)tetrahydro-2H-pyran Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Technical Context
In the synthesis of complex pharmaceutical intermediates, the protection of hydroxyl groups is a critical checkpoint. This compound represents a protected form of 3-bromophenethyl alcohol, utilizing the tetrahydropyranyl (THP) acetal moiety.
This guide provides a definitive spectral comparison between the target THP ether and its unprotected precursor. For researchers, the infrared (IR) spectrum serves as the primary " go/no-go " gate for reaction monitoring, specifically tracking the complete consumption of the hydroxyl donor and the formation of the acetal linkage.
Why This Molecule Matters
The 3-bromophenethyl motif is a versatile scaffold in medicinal chemistry (e.g., for Suzuki-Miyaura couplings), while the THP group offers robust stability against basic conditions (e.g., organolithium reagents) but remains acid-labile for selective deprotection.
Spectral Fingerprint Analysis: Product vs. Precursor
The transformation from 2-(3-bromophenyl)ethanol (Precursor) to This compound (Product) results in distinct spectral shifts. The most diagnostic change is the silencing of the O-H stretch and the amplification of the C-O-C ether region .
Comparative Peak Assignment Table
| Vibrational Mode | Precursor: 3-Bromophenethyl Alcohol (cm⁻¹) | Product: THP-Protected Ether (cm⁻¹) | Diagnostic Significance |
| O-H Stretch | 3300–3450 (Broad, Strong) | ABSENT | Primary indicator of reaction completion. Residual broadness here implies incomplete protection. |
| C-H Stretch (sp²) | 3050–3080 (Weak) | 3050–3080 (Weak) | Aromatic protons; remains unchanged, confirming the aryl ring integrity. |
| C-H Stretch (sp³) | 2850–2950 (Medium) | 2850–2960 (Increased Intensity) | The THP ring adds significant aliphatic C-H character, broadening and intensifying this region. |
| C=C Aromatic | 1475, 1570, 1595 | 1475, 1570, 1595 | Characteristic "breathing" modes of the benzene ring. |
| C-O Stretch | 1040–1060 (Primary Alcohol) | 1020, 1075, 1120 (Complex) | The single alcohol band is replaced by multiple strong acetal/ether bands (C-O-C-O-C). |
| Aromatic OOP Bend | 690, 780 (Strong) | 690, 780 (Strong) | Diagnostic for meta-substitution (3-bromo). These peaks confirm the regiochemistry is preserved. |
| C-Br Stretch | 500–650 (Variable) | 500–650 | Often in the fingerprint region; confirms presence of the halogen handle. |
Detailed Analysis of Key Regions
The Diagnostic Region (4000–1500 cm⁻¹)
-
The "Silence" of Protection: The precursor alcohol exhibits a dominant, broad band centered at ~3350 cm⁻¹ due to hydrogen bonding. In the pure THP ether, this baseline must be flat. Any absorbance here suggests wet solvent or unreacted starting material.
-
Aliphatic Gain: The addition of the C5 tetrahydropyran ring increases the ratio of sp³ C-H bonds. Expect a more complex multiplet in the 2850–2950 cm⁻¹ range compared to the simpler ethyl chain of the precursor.
The Fingerprint Region (1500–500 cm⁻¹)
-
The Acetal Triad: Unlike a simple ether, the THP group is an acetal.[1] It typically displays a characteristic "triad" of bands between 1000 and 1150 cm⁻¹ arising from the asymmetric and symmetric stretching of the O-C-O and C-O-C bonds.
-
Meta-Substitution Confirmation: The 3-bromophenyl group is identified by strong out-of-plane (OOP) bending vibrations. For meta-substituted rings, look for two distinct bands near 690 ± 10 cm⁻¹ and 780 ± 10 cm⁻¹ .
Performance Comparison: THP vs. Alternatives
When designing a synthesis route, selecting the right protecting group is crucial. Below is a comparison of THP against common alternatives for primary alcohols.
| Feature | THP Ether (Tetrahydropyranyl) | TBDMS Ether (Silyl) | Benzyl Ether (Bn) |
| IR Signature | Strong C-O-C (1000-1150); No C=O or O-H. | Strong Si-C (~1250, 835); Sharp methyls. | Aromatic overtones; C-O-C (~1100). |
| Formation Ease | High (Acid Cat. + DHP). Atom economical. | High (Silyl chloride + Base). | Moderate (Requires strong base NaH). |
| Stability: Base | Excellent (Stable to R-Li, Grignards). | Good (Stable to mild base). | Excellent. |
| Stability: Acid | Poor (Labile, deprotects easily). | Moderate (Labile to F⁻ and acid). | Excellent (Stable to acid). |
| Chirality | Disadvantage: Introduces a stereocenter (mixture of diastereomers).[2] | Achiral (Clean NMR). | Achiral. |
| Best Use Case | Robust protection for basic coupling steps (e.g., Suzuki, Lithiation). | Temporary protection; ease of NMR analysis. | Permanent protection; hydrogenolysis removal. |
Scientist's Note: While TBDMS esters are easier to analyze by NMR (due to the lack of diastereomers), THP is often superior for scale-up in drug development due to the low cost of Dihydropyran (DHP) and the robustness of the group during metal-catalyzed cross-couplings involving the aryl bromide.
Experimental Protocol: Synthesis & Validation
To generate the reference material for IR analysis, the following self-validating protocol is recommended.
Materials
-
Substrate: 2-(3-bromophenyl)ethanol (1.0 equiv)
-
Reagent: 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)
-
Catalyst: Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv) or p-TsOH (0.01 equiv)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Workflow
-
Setup: Dissolve 2-(3-bromophenyl)ethanol in anhydrous DCM under N₂ atmosphere.
-
Addition: Add PPTS followed by dropwise addition of DHP at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring (IR Checkpoint): Take an aliquot, evaporate solvent, and run a crude IR.
-
Success Criteria: Disappearance of broad peak at ~3350 cm⁻¹.
-
-
Quench: Add saturated NaHCO₃ solution.
-
Extraction: Extract with DCM, wash with brine, dry over MgSO₄.
-
Purification: Concentrate in vacuo. If necessary, purify via silica gel chromatography (Hexanes/EtOAc 9:1). Note: The product is an oil.[3]
Visualization: Reaction Monitoring Pathway
The following diagram illustrates the logical flow for synthesizing and validating the THP ether, highlighting the critical spectral checkpoints.
Figure 1: Decision logic for monitoring THP protection using IR spectroscopy.
References
-
Sigma-Aldrich. 2-(4-Bromophenoxy)tetrahydro-2H-pyran Product Sheet (Analogous Chemistry). Retrieved from
-
National Institute of Standards and Technology (NIST). Tetrahydro-2H-pyran-2-one IR Spectrum (THP Ring Vibrations). Retrieved from [4]
-
Organic Chemistry Portal. Tetrahydropyranyl Ethers (THP) - Protection and Deprotection Mechanisms.[5] Retrieved from
-
PubChem. 2-(3-Bromophenoxy)tetrahydro-2H-pyran Compound Summary. Retrieved from
-
Chemistry LibreTexts. Infrared Spectroscopy: Characteristic Bands of Ethers and Alcohols. Retrieved from
Sources
Comparative Guide: THP vs. TBDMS Protection for 3-Bromophenethyl Alcohol
[1]
Executive Summary
Bottom Line Up Front: For 3-bromophenethyl alcohol, TBDMS (tert-Butyldimethylsilyl) is the superior choice for research-scale and early-phase development due to analytical clarity (NMR) and mild deprotection conditions.[1] THP (Tetrahydropyranyl) is the preferred candidate for large-scale industrial processes where cost and atom economy override analytical convenience, provided the downstream chemistry tolerates the introduction of a stereocenter.
This guide analyzes the trade-offs between these two protecting groups (PGs) specifically for a substrate containing an aryl bromide handle (
Mechanistic & Structural Analysis
The Substrate: 3-Bromophenethyl Alcohol
The molecule contains two distinct reactive sites:
-
Primary Alcohol: Nucleophilic, prone to oxidation or interference with organometallics.
-
Aryl Bromide (meta): Electrophilic site for Lithium-Halogen exchange or Pd-catalyzed cross-coupling (Suzuki, Heck).[1]
The Protecting Groups[2][3][4]
-
THP Ether: Formed via acid-catalyzed addition of 3,4-dihydro-2H-pyran (DHP).[1] It forms an acetal .[2]
-
Critical Drawback: It introduces a chiral center at the anomeric carbon. Since 3-bromophenethyl alcohol is achiral, this creates a racemic mixture (
).[1] In NMR, this splits signals (especially the adjacent protons) into complex multiplets, making structural verification of complex downstream intermediates difficult.
-
-
TBDMS Ether: Formed via silylation with TBDMSCl.[3][4] It forms a silyl ether .[3][4][5]
Reaction Pathways Diagram
The following diagram illustrates the parallel protection pathways and the resulting chemical species.
Figure 1: Parallel synthesis pathways for THP and TBDMS protection of 3-bromophenethyl alcohol.
Comparative Performance Analysis
Stability Profile (Chemo-Resilience)
The presence of the bromine atom implies potential downstream organometallic chemistry (e.g., converting
| Feature | THP Ether | TBDMS Ether | Verdict for 3-Br-Phenethyl Alcohol |
| Basic Stability | Excellent.[1] Survives refluxing KOH/NaOH. | Good. Stable to carbonates and dilute hydroxides. | THP is more robust in harsh aqueous base. |
| Acid Stability | Poor. Hydrolyzes in mild acid (pH < 4). | Moderate. More stable than TMS, but hydrolyzes in AcOH/H2O. | TBDMS is slightly more resistant to weak acids. |
| Organolithium (n-BuLi) | Excellent.[1] Inert to n-BuLi at -78°C to RT. | Good. Generally stable at -78°C. Can undergo silyl migration (Brook rearrangement) if anion is adjacent to oxygen (not applicable here).[1] | Tie (Both suitable for Li-Halogen exchange).[1] |
| Fluoride Sensitivity | Inert. | High. Cleaves rapidly with TBAF. | TBDMS offers orthogonal deprotection.[9] |
| Thermal Stability | High. | High. | Tie . |
Process Metrics (Cost & Scalability)
| Metric | THP Protection | TBDMS Protection |
| Atom Economy | 100% . Addition reaction. No byproducts. | Lower . Elimination reaction.[6][4][5][10] Produces HCl (scavenged as Imidazolium-Cl).[1] |
| Reagent Cost | Low (Commodity chemical). | Moderate to High (Specialty chemical). |
| Purification | Product is often an oil; requires chromatography to remove oligomers. | Product is often an oil; excess silanol byproducts can be stubborn. |
Decision Logic
Use this flowchart to determine the correct PG for your specific experimental needs.
Figure 2: Decision matrix for selecting the optimal protecting group.
Experimental Protocols
Protocol A: TBDMS Protection (Recommended for Research)
Standard Corey Protocol adapted for 3-bromophenethyl alcohol.[1]
Reagents:
Procedure:
-
Setup: Flame-dry a round-bottom flask and cool under
. Add 3-bromophenethyl alcohol and anhydrous DMF.[1] -
Activation: Add Imidazole in one portion. Stir until dissolved.
-
Addition: Add TBDMSCl portion-wise (exothermic).
-
Reaction: Stir at RT for 2–4 hours. Monitor by TLC (Stain: PMA or KMnO4; UV active due to aryl ring).
-
Workup: Dilute with
. Wash with water ( ) to remove DMF and imidazole hydrochloride. Wash with brine.[3] Dry over .[3] -
Purification: Flash chromatography (Hexanes/EtOAc). TBDMS ethers are non-polar (High
).
Self-Validation:
-
1H NMR: Look for a large singlet (9H) at ~0.9 ppm (t-butyl) and a singlet (6H) at ~0.05 ppm (Si-Me).[1] The
adjacent to oxygen should appear as a clean triplet.
Protocol B: THP Protection (Recommended for Scale)
Acid-catalyzed addition.[1]
Reagents:
-
3-Bromophenethyl alcohol (1.0 equiv)[1]
-
3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)[1]
-
p-Toluenesulfonic acid (pTSA) (0.1 equiv)[1]
-
DCM (Dichloromethane) (0.5 M)[1]
Procedure:
-
Setup: Dissolve alcohol and DHP in DCM at
. -
Catalysis: Add pTSA.
-
Reaction: Warm to RT and stir for 4–12 hours.
-
Quench: Add saturated
solution. -
Workup: Extract with DCM. Wash with brine.[3] Dry over
.[3] -
Purification: Flash chromatography. Note: The product is stable on silica but ensure the silica is not overly acidic (add 1%
to eluent if degradation is observed).
Self-Validation:
-
1H NMR: The anomeric proton (
) appears as a multiplet around 4.5–4.8 ppm.[1] The adjacent to the ether oxygen will likely split into complex multiplets due to the new stereocenter.
Deprotection Strategies
| Method | Reagents | Mechanism | Best For |
| Fluoride Cleavage | TBAF (1.0 M in THF) | Silicon affinity for Fluoride ( | TBDMS only .[1] Mild, neutral conditions.[6][10] |
| Acid Hydrolysis | AcOH : THF : | Protonation of ether oxygen | Both . THP cleaves faster than TBDMS. |
| Catalytic Methanolysis | pTSA (cat.), MeOH | Transacetalization / Solvolysis | THP . Very cheap and fast. |
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[11] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (The definitive source for stability data). [1]
-
Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[1][3][5][8][12] Journal of the American Chemical Society, 94(17), 6190–6191. (The original TBDMS protocol). [1]
-
Maiti, G., & Roy, S. C. (2005). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols.[10] The Journal of Organic Chemistry. (Demonstrates neutral deprotection of THP). [1]
-
BenchChem. (2025).[7][3][9] A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups. (Comparative stability data). [1]
Sources
- 1. 3,4-DIHYDRO-6-[(TERT-BUTYL)DIMETHYL SILYLOXY]-2H-PYRAN One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 5. Silyl ether - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 12. total-synthesis.com [total-synthesis.com]
A Senior Application Scientist's Guide to TLC Visualization of 3-Bromophenethyl THP Ether
For researchers engaged in the synthesis and purification of protected intermediates like 3-bromophenethyl THP ether, thin-layer chromatography (TLC) is an indispensable tool for monitoring reaction progress. However, the visualization of such compounds can be non-trivial. The target molecule, 3-bromophenethyl tetrahydropyranyl ether, possesses a UV-active aromatic ring, but its ether functionalities are largely non-chromophoric. This guide provides a comprehensive comparison of common TLC visualization methods, offering insights into their mechanisms, applicability, and expected performance for this specific analyte, thereby enabling a more informed selection for your analytical needs.
The Challenge: Visualizing a Multi-functional Molecule
3-Bromophenethyl THP ether incorporates three key structural features that influence its detection on a TLC plate:
-
A Brominated Aromatic Ring: This moiety provides strong UV absorbance, making UV light a primary, non-destructive visualization method.
-
An Ether Linkage: Ethers are generally unreactive and can be challenging to visualize with many common stains.
-
A Tetrahydropyranyl (THP) Ether: As a protecting group for the primary alcohol, this acetal is relatively stable but can be a target for certain oxidative or acidic staining reagents.
The ideal visualization technique should offer high sensitivity and clear contrast, allowing for the confident identification of the product spot, even in the presence of starting materials or byproducts.
Comparative Analysis of Visualization Techniques
Here, we compare five common TLC visualization methods, evaluating their suitability for 3-bromophenethyl THP ether.
Ultraviolet (UV) Light (254 nm)
Principle: Non-destructive visualization based on the absorption of UV light by chromophores within the molecule. TLC plates containing a fluorescent indicator (e.g., F₂₅₄) will glow green under 254 nm UV light, and compounds that absorb at this wavelength will appear as dark spots due to fluorescence quenching.[1]
Expected Performance: The brominated aromatic ring in 3-bromophenethyl THP ether is a strong chromophore and is expected to be readily visible under 254 nm UV light.[1] This should be the first method employed as it is rapid and does not alter the compound.
Advantages:
-
Non-destructive, allowing for subsequent staining.[1]
-
Rapid and simple to perform.
Disadvantages:
-
Not all compounds are UV-active.
-
May not be as sensitive as some chemical stains.
Iodine (I₂) Vapor
Principle: A semi-destructive method where iodine vapor reversibly complexes with organic compounds on the TLC plate, forming colored spots.[1] Iodine has a high affinity for both unsaturated and aromatic compounds.[2]
Expected Performance: The aromatic ring of the target molecule is expected to interact with iodine vapor, producing a yellowish-brown spot.[3] However, the intensity of the spot can vary, and this method is sometimes considered a "hit or miss" stain.[4] It is worth noting that alkyl halides often do not stain well with iodine.[1]
Advantages:
-
Generally applicable to a wide range of organic compounds.
-
The stain is often reversible as the iodine will sublime off the plate, potentially allowing for subsequent visualization with another method.[1]
Disadvantages:
-
The spots are often transient and fade over time, requiring immediate marking.[3]
-
Sensitivity can be variable.[4]
Potassium Permanganate (KMnO₄) Stain
Principle: A destructive, oxidative stain. The permanganate ion (MnO₄⁻), which is deep purple, is reduced by oxidizable functional groups on the analyte to manganese dioxide (MnO₂), a brown precipitate. This results in the appearance of yellow to brown spots on a purple or pink background.[4]
Expected Performance: Potassium permanganate is a strong oxidizing agent that can react with a wide variety of functional groups, including ethers and alkyl aromatics.[4] Therefore, 3-bromophenethyl THP ether is expected to be visualized as a yellowish-brown spot. This stain is particularly useful for identifying compounds that are not UV-active.
Advantages:
-
A highly sensitive and universal stain for oxidizable compounds.[4]
-
Provides a permanent record of the TLC.
Disadvantages:
-
Destructive, preventing further analysis of the spotted material.
-
The background can become discolored if the plate is overheated or if the eluent contains traces of oxidizable solvents.
Ceric Ammonium Molybdate (CAM) Stain
Principle: A destructive, oxidative stain that is highly versatile. Under the acidic conditions of the stain, cerium(IV) and molybdate ions oxidize the organic compound, leading to a reduction of the metals and the formation of intensely colored (typically blue or dark blue) molybdenum blue complexes.[4]
Expected Performance: CAM is a general-purpose stain that is effective for a wide range of organic compounds, including those with ether and alcohol functionalities.[4][5] It is expected to effectively visualize 3-bromophenethyl THP ether, likely producing a blue or dark blue spot upon heating.
Advantages:
-
A very sensitive and universal stain.[5]
-
Often provides distinct, high-contrast spots.
Disadvantages:
-
Destructive.
-
Requires heating to develop the spots.
Vanillin Stain
Principle: A destructive, acid-catalyzed condensation reaction. Under acidic conditions and with heating, vanillin (or its derivatives) reacts with nucleophilic compounds on the TLC plate to form highly conjugated, colored products.[6] It is particularly effective for alcohols and phenols.[7]
Expected Performance: While vanillin stain is generally less effective for ethers compared to alcohols, the presence of the aromatic ring and the potential for acid-catalyzed reactions with the THP ether moiety may allow for visualization. The expected color can vary widely from pink and purple to blue and brown, depending on the specific interactions.[6]
Advantages:
-
Can produce a wide range of colors, which can sometimes help to differentiate between compounds on the same plate.[6]
Disadvantages:
-
Destructive.
-
Requires heating.
-
May be less sensitive for ethers compared to other functional groups.
Summary of Performance
| Visualization Method | Principle | Expected Result for 3-Bromophenethyl THP Ether | Sensitivity | Permanence |
| UV Light (254 nm) | Fluorescence Quenching | Dark spot on a green fluorescent background | Moderate | N/A (Non-destructive) |
| Iodine (I₂) Vapor | Complexation | Yellowish-brown spot | Variable | Transient |
| Potassium Permanganate | Oxidation | Yellowish-brown spot on a purple background | High | Permanent |
| Ceric Ammonium Molybdate | Oxidation & Complexation | Blue or dark blue spot on a light background | Very High | Permanent |
| Vanillin | Acid-catalyzed Condensation | Colored spot (e.g., pink, purple, blue) | Moderate | Permanent |
Experimental Protocols
General TLC Procedure
-
Plate Preparation: On a silica gel TLC plate (with fluorescent indicator), lightly draw a starting line with a pencil approximately 1 cm from the bottom.
-
Spotting: Dissolve a small amount of the sample in a volatile solvent (e.g., ethyl acetate, dichloromethane). Using a capillary tube, spot a small amount of the solution onto the starting line.
-
Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of hexanes and ethyl acetate). Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Drying: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.
Visualization Workflows
Caption: Recommended workflow for TLC visualization.
-
Place the dried TLC plate under a UV lamp emitting at 254 nm.
-
Observe for dark spots against the fluorescent green background.
-
Lightly circle the observed spots with a pencil.
-
Place a few crystals of iodine in a sealed chamber (e.g., a wide-mouthed jar with a lid).
-
Place the dried TLC plate inside the chamber and close the lid.
-
Allow the plate to remain in the chamber until brownish spots appear.
-
Remove the plate and immediately circle the spots with a pencil as they will fade.
Caution: These stains are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Hold the dried TLC plate with forceps.
-
Quickly dip the plate into the chosen staining solution, ensuring the entire area of the chromatogram is immersed.
-
Remove the plate and allow any excess stain to drip off.
-
Wipe the back of the plate with a paper towel.
-
Gently heat the plate with a heat gun until colored spots appear against the background. Avoid overheating, which can char the plate and obscure the spots.
Stain Recipes
Potassium Permanganate Stain [8]
-
Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.
Ceric Ammonium Molybdate (CAM) Stain [8]
-
To 235 mL of distilled water, add 12 g of ammonium molybdate, 0.5 g of ceric ammonium molybdate, and 15 mL of concentrated sulfuric acid.
Vanillin Stain [8]
-
Dissolve 15 g of vanillin in 250 mL of ethanol and add 2.5 mL of concentrated sulfuric acid.
Conclusion and Recommendations
For the routine monitoring of reactions involving 3-bromophenethyl THP ether, a sequential visualization approach is recommended. Begin with UV light (254 nm) as a quick, non-destructive check. If greater sensitivity is required or if non-UV active impurities are suspected, proceed with a chemical stain.
For general-purpose, high-sensitivity destructive visualization, Ceric Ammonium Molybdate (CAM) stain is an excellent choice, offering robust and clear results for the target ether. Potassium permanganate stain is also a very effective and highly sensitive alternative. Iodine vapor offers a semi-destructive option that can be useful, though its reliability may be lower. Vanillin stain is less recommended as a primary choice for this specific ether but can be employed if other stains are unavailable or to potentially differentiate between closely running spots based on color.
By understanding the principles and applicability of these various methods, researchers can confidently select the most appropriate TLC visualization technique to effectively monitor the synthesis and purification of 3-bromophenethyl THP ether.
References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 3. m.youtube.com [m.youtube.com]
- 4. TLC stains [reachdevices.com]
- 5. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 6. Curly Arrow: Let's talk about TLCs Part 1 - Vanillin Stain [curlyarrow.blogspot.com]
- 7. depts.washington.edu [depts.washington.edu]
- 8. sarponggroup.com [sarponggroup.com]
Publish Comparison Guide: Mass Spectrometry Fragmentation of Phenethyl THP Ethers
Executive Summary
In the structural elucidation of hydroxylated metabolites and synthetic intermediates, the choice of derivatization significantly alters the mass spectral fingerprint. This guide provides an in-depth technical analysis of Phenethyl Tetrahydropyranyl (THP) Ethers , comparing their electron ionization (EI) fragmentation patterns against industry-standard alternatives (TMS ethers and Acetates).
While Trimethylsilyl (TMS) ethers are ubiquitous for gas chromatography-mass spectrometry (GC-MS) due to volatility, THP ethers offer superior stability against base and organometallics. However, their mass spectra are dominated by the tetrahydropyranyl oxonium ion (
Mechanistic Deep Dive: Phenethyl THP Ether Fragmentation
The mass spectrum of 2-phenylethyl tetrahydropyranyl ether (MW 206) is characterized by a specific set of diagnostic ions derived from the instability of the ether linkage under electron impact (70 eV).
The Dominant Pathway: Oxonium Ion Formation ( 85)
The base peak (100% relative abundance) in alkyl THP ethers is almost invariably
-
Mechanism: Ionization occurs at the ether oxygen.[1] An
-cleavage within the tetrahydropyran ring, followed by electron rearrangement, expels the phenethoxy radical. -
Result: Formation of the resonance-stabilized tetrahydropyranyl cation (
). -
Diagnostic Value: This ion confirms the presence of the THP protecting group but provides no structural information about the phenethyl chain.
The Structural Reporters: Phenethyl Moieties ( 91, 105)
To confirm the "phenethyl" portion of the molecule, one must look for lower-abundance fragments that arise from C-O bond cleavage on the alkyl side.
-
105: Heterolytic cleavage generates the phenethyl cation (
). -
91 (Tropylium): The phenethyl cation rapidly rearranges to the stable tropylium ion (
) via benzyllic stabilization. This is the "fingerprint" of the phenethyl group.
The "Phantom" Molecular Ion
THP ethers rarely show a visible molecular ion (
-
(
122): A McLafferty-like rearrangement involving the transfer of a hydrogen atom from the alkyl chain to the THP ring, followed by the neutral loss of dihydropyran (84 Da). This generates the radical cation of the parent alcohol (Phenethyl alcohol, 122). -
(
121): Loss of the THP radical, leaving the phenethoxy cation.
Comparative Analysis: THP vs. Alternatives
The following table contrasts the performance of THP ethers with Trimethylsilyl (TMS) ethers and Acetates for the analysis of phenethyl alcohol.
Table 1: Derivatization Performance Comparison
| Feature | THP Ether | TMS Ether | Acetate Ester |
| Derivatization Reagent | 3,4-Dihydro-2H-pyran (DHP) | BSTFA / TMCS | Acetic Anhydride / Pyridine |
| Reaction Conditions | Acid Catalysis (Mild) | Neutral/Basic (Instant) | Basic (Fast) |
| Stability | Stable to Base, Hydrides | Very Labile (Hydrolysis) | Stable to Acid/Oxidizers |
| Base Peak (EI) | |||
| Diagnostic Ions | |||
| Molecular Ion ( | Absent / Very Weak | Weak but often visible | Weak |
| Chirality | Creates Diastereomers | No new chiral centers | No new chiral centers |
| GC Resolution | Doublet peaks (if chiral alcohol) | Single sharp peak | Single sharp peak |
Critical Insight: Use THP when the molecule must survive multi-step synthesis (e.g., Grignard reactions) before analysis. Use TMS for high-throughput metabolomics where simple, rapid derivatization and single-peak chromatography are required.
Experimental Protocols
Synthesis of Phenethyl THP Ether
This protocol ensures high yield and purity for reference standard generation.
Reagents:
-
2-Phenylethanol (1.0 equiv)
-
3,4-Dihydro-2H-pyran (DHP) (1.2 equiv)[2]
- -Toluenesulfonic acid (pTSA) (0.01 equiv)
-
Dichloromethane (DCM) (anhydrous)
Workflow:
-
Setup: Dissolve 2-phenylethanol (122 mg, 1 mmol) in anhydrous DCM (5 mL) under
atmosphere. -
Addition: Add DHP (101 mg, 1.2 mmol) followed by catalytic pTSA (~2 mg).
-
Reaction: Stir at room temperature for 30 minutes. Monitor by TLC (Hexane:EtOAc 4:1).[2] The alcohol spot (
) should disappear, replaced by the ether spot ( ). -
Quench: Add saturated
solution (2 mL). -
Extraction: Extract with DCM (
mL), dry over , and concentrate in vacuo. -
Purification: Flash chromatography on silica gel (Hexane/EtOAc 9:1) yields the pure oil.
GC-MS Acquisition Parameters
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium at 1.0 mL/min.
-
Inlet: 250°C, Split 10:1.
-
Oven: 60°C (1 min)
20°C/min 280°C (3 min). -
Source: EI mode, 70 eV, 230°C.
Visualization: Fragmentation Pathways[3][4]
The following diagram illustrates the competitive fragmentation pathways for Phenethyl THP ether.
Figure 1: Competitive fragmentation pathways of Phenethyl THP ether under 70 eV Electron Ionization. The formation of the oxonium ion (m/z 85) is kinetically favored.
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2H-Pyran, tetrahydro-2-(2-propynyloxy)- (Analogous Fragmentation). National Institute of Standards and Technology. [Link]
-
Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. John Wiley & Sons.[3][4] (Referenced for stability profiles of THP vs TMS).
-
Organic Chemistry Portal. (2023). Tetrahydropyranyl Ethers (THP Ethers) - Synthesis and Stability.[5][Link]
-
Little, D. (2023). Mass Spectrometry: Fragmentation of Ethers.[1][6][7] Whitman College / LibreTexts. [Link]
-
Mohammadpoor-Baltork, I., et al. (1999).[8] Oxidative deprotection of TMS and THP ethers. Synthesis.[2][8][9][10][11] [Link]
Sources
- 1. GCMS Section 6.13 [people.whitman.edu]
- 2. asianpubs.org [asianpubs.org]
- 3. 2-Benzyloxytetrahydropyran | C12H16O2 | CID 561747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Methoxytetrahydropyran | C6H12O2 | CID 23057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
Protecting Bromophenethyl Alcohols: A Comparative Guide to THP and Benzyl Ethers
For researchers in organic synthesis and drug development, the judicious selection of protecting groups is a cornerstone of efficient and successful multi-step syntheses. When dealing with sensitive functionalities, such as the hydroxyl group in bromophenethyl alcohols, the choice of protecting group can dictate the viability of subsequent transformations. This guide provides an in-depth technical comparison of two commonly employed protecting groups for alcohols—tetrahydropyranyl (THP) ethers and benzyl (Bn) ethers—with a specific focus on their application to bromophenethyl alcohols. We will delve into the mechanistic underpinnings, present comparative experimental data, and offer field-proven insights to guide your synthetic strategy.
The Challenge: Protecting Bromophenethyl Alcohols
Bromophenethyl alcohols present a unique set of challenges in synthetic chemistry. The hydroxyl group's acidity and nucleophilicity can interfere with a wide range of reactions, necessitating its protection. However, the presence of a bromo-substituted aromatic ring introduces a potential liability, particularly towards certain reductive conditions that might be employed for deprotection. An ideal protecting group for this substrate class must be easily introduced in high yield, stable to a variety of reaction conditions (e.g., organometallic reagents, basic conditions), and selectively removable without compromising the sensitive C-Br bond.
Tetrahydropyranyl (THP) Ethers: The Acid-Labile Acetal
Tetrahydropyranyl ethers are a classic choice for alcohol protection, valued for their ease of introduction and general stability to non-acidic reagents.[1]
Mechanism of Protection and Deprotection:
The protection of an alcohol as a THP ether involves the acid-catalyzed addition of the alcohol to 3,4-dihydro-2H-pyran (DHP). Protonation of the DHP double bond generates a resonance-stabilized oxocarbenium ion, which is then trapped by the alcohol.[2] Deprotection is readily achieved under mild acidic conditions, which hydrolyze the acetal back to the alcohol and 5-hydroxypentanal.[2]
Key Advantages of THP Ethers for Bromophenethyl Alcohols:
-
High Stability: THP ethers are exceptionally stable to strongly basic conditions, organometallic reagents (like Grignard and organolithium reagents), and various reducing agents, making them highly versatile in multi-step syntheses.[1]
-
Mild Deprotection: The acid-labile nature of the acetal allows for deprotection under mild conditions, such as acetic acid in a THF/water mixture or with catalysts like pyridinium p-toluenesulfonate (PPTS).[3] These conditions are orthogonal to many other protecting groups and, crucially, do not threaten the integrity of the bromoaryl moiety.
Potential Drawbacks:
-
Introduction of a Stereocenter: The reaction of an alcohol with DHP creates a new stereocenter at the C2 position of the tetrahydropyran ring. For a chiral alcohol, this results in a mixture of diastereomers, which can complicate purification and spectral analysis.[1]
-
Acid Lability: While an advantage for deprotection, the high sensitivity to acid means that THP ethers are incompatible with any subsequent acidic reaction steps.
Benzyl (Bn) Ethers: The Reductively Cleaved Classic
Benzyl ethers are another stalwart in the protection of alcohols, prized for their overall robustness.
Mechanism of Protection and Deprotection:
Benzyl ethers are typically formed via a Williamson ether synthesis, where the corresponding alkoxide reacts with a benzyl halide (e.g., benzyl bromide).[4] Deprotection is most commonly achieved by catalytic hydrogenolysis, which cleaves the C-O bond to regenerate the alcohol and toluene.
Key Advantages of Benzyl Ethers:
-
Broad Stability: Benzyl ethers are stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents, offering a broad window of compatibility for subsequent reactions.[5]
-
No New Stereocenter: The introduction of a benzyl group does not create a new stereocenter, simplifying product analysis.
The Critical Disadvantage for Bromophenethyl Alcohols:
-
Risk of Debromination: The primary concern with using benzyl ethers on bromoaryl-containing molecules is the potential for reductive dehalogenation during the standard catalytic hydrogenolysis deprotection (e.g., H₂, Pd/C).[6] This side reaction can lead to a mixture of desired and debrominated products, significantly reducing the yield of the target molecule.
Head-to-Head Comparison: Experimental Insights
To provide a clear, data-driven comparison, we will examine the protection and deprotection of 2-(4-bromophenyl)ethanol using both THP and benzyl ethers.
Table 1: Comparison of Protecting Group Performance for 2-(4-Bromophenyl)ethanol
| Feature | THP Ether | Benzyl Ether |
| Protection Yield | High (typically >90%) | High (typically >90%) |
| Protection Conditions | Mildly acidic (e.g., PPTS, DHP in CH₂Cl₂) | Basic (e.g., NaH, BnBr in DMF) |
| Stability | Stable to base, organometallics, most reducing agents. Labile to acid. | Stable to acid, base, many oxidizing/reducing agents. Labile to hydrogenolysis. |
| Deprotection Method | Mild acidic hydrolysis (e.g., AcOH/THF/H₂O) | Catalytic Transfer Hydrogenolysis (e.g., Pd/C, HCO₂NH₄) |
| Deprotection Yield | Quantitative | High (typically >90%) |
| Key Advantage for Substrate | Orthogonal deprotection conditions that are completely safe for the C-Br bond. | Robustness to a wider range of reaction conditions. |
| Key Disadvantage for Substrate | Introduction of a diastereomeric mixture. | High risk of debromination with standard hydrogenolysis. |
Experimental Protocols
Workflow for THP Ether Protection and Deprotection
Caption: Workflow for THP ether protection and deprotection.
Protection Protocol: Synthesis of 2-((4-bromophenyl)ethoxy)tetrahydro-2H-pyran
-
To a solution of 2-(4-bromophenyl)ethanol (1.0 eq) in dichloromethane (DCM, 0.2 M), add 3,4-dihydro-2H-pyran (DHP, 1.5 eq).
-
Add pyridinium p-toluenesulfonate (PPTS, 0.1 eq) to the mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the THP-protected alcohol. A similar procedure for a bromophenoxy ethanol derivative afforded the product in high yield.
Deprotection Protocol: Cleavage of the THP Ether
-
Dissolve the THP-protected alcohol (1.0 eq) in a 3:1:1 mixture of acetic acid, THF, and water (0.1 M).
-
Stir the reaction mixture at 40°C for 8-12 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify by column chromatography if necessary to yield the deprotected 2-(4-bromophenyl)ethanol.
Workflow for Benzyl Ether Protection and Deprotection
Caption: Workflow for benzyl ether protection and deprotection.
Protection Protocol: Synthesis of 1-(2-(benzyloxy)ethyl)-4-bromobenzene
-
To a stirred suspension of sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) in anhydrous dimethylformamide (DMF, 0.3 M) at 0°C, add a solution of 2-(4-bromophenyl)ethanol (1.0 eq) in DMF dropwise.
-
Allow the mixture to stir at 0°C for 30 minutes, then add benzyl bromide (BnBr, 1.1 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0°C.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel. This procedure typically provides the benzylated product in high yield.[7]
Deprotection Protocol: Catalytic Transfer Hydrogenolysis (CTH)
-
To a solution of the benzyl-protected alcohol (1.0 eq) in methanol (0.1 M), add 10% palladium on carbon (Pd/C, 10 wt%).
-
To this suspension, add ammonium formate (5.0 eq) in one portion.
-
Heat the mixture to reflux and monitor the reaction by TLC. The reaction is often complete within 1-3 hours.[8][9]
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with methanol.
-
Concentrate the filtrate in vacuo and partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected alcohol. This method is well-documented to preserve aryl halides.[6][10]
Conclusion and Recommendation
Both THP and benzyl ethers offer effective means of protecting the hydroxyl group of bromophenethyl alcohols. However, the choice between them hinges on the planned synthetic route.
The THP ether is the superior choice when:
-
The subsequent reaction steps involve strongly basic or organometallic reagents.
-
The avoidance of any risk of debromination is paramount.
-
The potential complication of diastereomers is manageable.
The benzyl ether may be considered when:
-
The synthetic route requires stability to both acidic and basic conditions.
-
The introduction of a new stereocenter must be avoided.
-
A reliable method for catalytic transfer hydrogenolysis is established in the laboratory to ensure the preservation of the C-Br bond.
For most applications involving bromophenethyl alcohols, the THP ether presents a more robust and reliable strategy due to the complete orthogonality of its deprotection, which entirely circumvents the risk of dehalogenation. While benzyl ethers are exceptionally stable, the potential for C-Br bond cleavage during deprotection, even with milder CTH methods, introduces an element of risk that can be altogether avoided with the use of a THP protecting group. The slight inconvenience of handling diastereomers is often a small price to pay for the enhanced security of the crucial bromo-substituent.
References
- Bieg, T., & Szeja, W. (1985).
- Anwer, M. K., & Spatola, A. F. (1985). A mild and rapid method for the debenzylation of N-benzyl amino acids and peptides with ammonium formate and palladium on carbon. Synthesis, 1985(10), 929-932.
- Gassman, P. G., & Guggenheim, T. L. (1982). A mild and rapid method for the dehalogenation of aryl halides with ammonium formate and palladium on carbon. The Journal of Organic Chemistry, 47(16), 3023-3026.
- Green, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
- Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038–6039.
- Ram, S., & Spicer, L. D. (1987). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions. Tetrahedron, 43(20), 4797-4804.
-
J&K Scientific LLC. (2021). Benzyl Deprotection of Alcohols. Retrieved from [Link]
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press.
- Felix, A. M., Heimer, E. P., Lambros, T. J., Tzougraki, C., & Meienhofer, J. (1978). Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene. The Journal of Organic Chemistry, 43(21), 4194–4196.
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2018). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. Retrieved from [Link]
- Hamada, S., Sumida, M., Yamazaki, R., Kobayashi, Y., & Furuta, T. (2023). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. The Journal of Organic Chemistry, 88(17), 12464–12473.
-
ARKIVOC. (2005). Water as catalyst and solvent: tetrahydropyranylation of alcohols in an aqueous medium. Retrieved from [Link]
-
Chem Help ASAP. (2019, December 27). synthesis & cleavage of THP ethers [Video]. YouTube. [Link]...
-
ChemBK. (2024, April 9). 1-Benzyloxy-4-bromobenzene. Retrieved from [Link]
-
PubMed Central (PMC). (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). Synthesis of bromobenzene: 64. Retrieved from [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF POLYYNES BY IN SITU DESILYLATIVE BROMINATION AND PALLADIUM-CATALYZED COUPLING: (7-(BENZYLOXY)HEPTA-1,3,5-TRIYNYL)TRIISOPROPYLSILANE. Retrieved from [Link]
Sources
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. 1-(BENZYLOXY)-4-BROMO-2-METHOXYBENZENE synthesis - chemicalbook [chemicalbook.com]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. Ammonium Formate-Pd/C as a New Reducing System for 1,2,4-Oxadiazoles. Synthesis of Guanidine Derivatives and Reductive Rearrangement to Quinazolin-4-Ones with Potential Anti-Diabetic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydrodechlorination of Aryl Chlorides Under Biocompatible Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 2-(3-bromophenethoxy)tetrahydro-2H-pyran
As a Senior Application Scientist, my primary goal is to empower our partners in research and development with not only high-quality reagents but also the critical knowledge to handle them safely and responsibly. The proper disposal of any chemical is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the disposal of 2-(3-bromophenethoxy)tetrahydro-2H-pyran, synthesizing regulatory standards with practical, field-proven insights. Our approach is grounded in the fundamental principles of chemical hazard assessment, segregation, and compliant waste management.
Part 1: Core Hazard Assessment & Pre-Disposal Evaluation
Understanding the intrinsic properties of a chemical is the mandatory first step in defining its disposal pathway. This compound possesses a dual chemical nature that dictates its handling procedures: it is both a halogenated organic compound and a cyclic ether .
-
GHS Hazard Profile : According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is identified with specific hazards that directly inform handling and disposal. It is classified as a skin sensitizer and is toxic to aquatic life with long-lasting effects[1].
-
Potential for Peroxide Formation : The tetrahydro-2H-pyran moiety is a cyclic ether. Ethers as a chemical class are known to form potentially explosive peroxide crystals upon prolonged storage, especially after being opened and exposed to atmospheric oxygen and light[2][3]. Therefore, all containers of this substance must be treated as potential peroxide-formers.
For quick reference, the key identifiers and hazards are summarized below. This data is essential for accurate labeling and documentation for your institution's Environmental Health & Safety (EHS) department.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃BrO₂ | PubChem[1] |
| Molecular Weight | 257.12 g/mol | PubChem[1] |
| CAS Number | 57999-49-2 | Sigma-Aldrich |
| GHS Hazard Statement | H317: May cause an allergic skin reaction. | PubChem[1] |
| GHS Hazard Statement | H411: Toxic to aquatic life with long lasting effects. | PubChem[1] |
| Chemical Class | Halogenated Organic, Cyclic Ether | Inferred from structure |
| Primary Disposal Stream | Halogenated Organic Liquid Waste | Science Ready[4], Braun Research Group[5] |
Part 2: Personal Protective Equipment (PPE) & Engineering Controls
Adherence to proper safety protocols is non-negotiable. The following controls are mandatory when handling this compound for disposal.
-
Engineering Controls : All handling and transfer of this chemical must be conducted within a certified chemical fume hood. This is the primary line of defense to prevent the inhalation of any vapors and to contain potential spills[4][6].
-
Personal Protective Equipment (PPE) : A standard PPE ensemble is required to prevent skin and eye contact[4][7].
-
Eye Protection : Chemical safety goggles or a full-face shield.
-
Hand Protection : Chemical-resistant nitrile gloves. Always inspect gloves for integrity before use.
-
Body Protection : A flame-retardant laboratory coat and closed-toe shoes are required.
-
Part 3: Step-by-Step Disposal Protocol
This protocol is designed to ensure a safe, compliant, and logical progression from your laboratory bench to final waste collection.
Before proceeding, the container must be evaluated for peroxide formation.
-
Visual Inspection : Carefully examine the container, particularly around the cap and threads, for the presence of crystalline solids or a viscous liquid layer. Should you observe crystals, DO NOT MOVE OR OPEN THE CONTAINER . This is a critical sign of advanced peroxide formation and presents a significant explosion hazard[2][8]. Immediately contact your institution's EHS or hazardous materials team for emergency disposal[9].
-
Chemical Testing : If the container was opened more than 6-12 months ago (check institutional guidelines) or if there is any uncertainty, test the material for peroxides using dedicated test strips[8]. If the peroxide concentration is found to be greater than 100 ppm, it must be treated as a high-hazard waste. Do not mix it with other waste streams and clearly indicate the peroxide concentration on the waste tag[9].
Proper segregation is the most important step in chemical waste management to prevent dangerous reactions and ensure correct disposal treatment[7][10].
-
Designate as Halogenated Waste : Due to the bromine atom, this compound MUST be disposed of in a waste container specifically designated for "Halogenated Organic Waste" [4][11].
-
DO NOT mix this waste with non-halogenated organic solvents (e.g., acetone, hexane, methanol). Halogenated waste streams are typically managed via high-temperature incineration, and cross-contamination can disrupt the disposal process and violate regulatory compliance[5][6].
The waste container serves as the primary containment vessel until final disposal.
-
Container Choice : Use a chemically compatible, leak-proof container with a secure, vapor-tight lid. Polyethylene containers are often preferred for halogenated solvents, as these compounds can slowly produce acidic byproducts that may corrode metal cans[12].
-
Labeling : The container must be labeled clearly and accurately before any waste is added. Per EPA and OSHA guidelines, the label must include[13][14]:
-
The words "Hazardous Waste" .
-
The full, unabbreviated chemical name: "Waste this compound" . If mixed with other halogenated solvents, list all components.
-
A clear indication of the associated hazards (e.g., "Irritant," "Environmental Hazard").
-
Once the waste is collected, it must be stored safely pending pickup by EHS personnel.
-
Location : Store the sealed waste container in a designated Satellite Accumulation Area (SAA)[14][15]. This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Segregation in SAA : Within the SAA, ensure the halogenated waste container is stored separately from incompatible materials, particularly acids, bases, and strong oxidizing agents[12][15].
-
Volume Limits : Be aware of institutional and regulatory limits for waste accumulation. An SAA may hold up to 55 gallons of waste, but it is best practice to arrange for regular pickups to keep volumes low[14].
Part 4: Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Part 5: Spill Management & Emergency Procedures
Accidents can happen, and preparedness is key.
-
Small Spills (within a fume hood) :
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads)[5][6].
-
Carefully collect the absorbent material using non-sparking tools.
-
Place the contaminated material into a sealed, properly labeled hazardous waste container.
-
Decontaminate the area with an appropriate solvent and wipe clean.
-
-
Large Spills (outside of a fume hood) :
-
Evacuate the immediate area and alert nearby personnel[5].
-
If safe to do so, close the laboratory door to contain vapors.
-
Contact your institution's emergency response line or EHS department immediately. Do not attempt to clean up a large spill yourself.
-
By adhering to this comprehensive guide, you ensure that the disposal of this compound is conducted in a manner that protects you, your colleagues, and the environment. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as they are the ultimate authority for your facility.
References
-
OSHA Compliance For Laboratories . US Bio-Clean. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]
-
Safe Handing & Disposal of Organic Substances . Science Ready. [Link]
-
Safe Chemical Waste Disposal in Labs . Environmental Marketing Services. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, Northwestern University. [Link]
-
HAZARDOUS WASTE SEGREGATION . Bucknell University. [Link]
-
Laboratory Environmental Sample Disposal Information Document . U.S. Environmental Protection Agency (EPA). [Link]
-
Are You In Compliance With Proper Lab Waste Disposal Regulations? . Medical Waste Services. [Link]
-
Managing Hazardous Chemical Waste in the Lab . Lab Manager. [Link]
-
2-(3-Bromophenoxy)tetrahydro-2H-pyran PubChem CID 5067264 . National Center for Biotechnology Information. [Link]
-
Appendix A: OSHA Laboratory Standard . National Academies of Sciences, Engineering, and Medicine. [Link]
-
Halogenated Solvents in Laboratories . Temple University Environmental Health and Radiation Safety. [Link]
-
Halogenated Solvents . University of Washington Environmental Health & Safety. [Link]
-
Tetrahydrofuran . University of California, Santa Barbara Environmental Health & Safety. [Link]
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- 9. 8.4.7 Peroxide-Forming Chemical (PFC) Disposal Requirements | UMN University Health & Safety [hsrm.umn.edu]
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Personal protective equipment for handling 2-(3-bromophenethoxy)tetrahydro-2H-pyran
Operational Safety Guide: 2-(3-Bromophenethoxy)tetrahydro-2H-pyran
Executive Summary: Immediate Action Card
| Parameter | Critical Data |
| Compound Name | This compound |
| Chemical Class | Halogenated Aromatic Ether / Acetal (THP-protected alcohol) |
| Physical State | Viscous Oil / Low-Melting Solid (Likely colorless to pale yellow) |
| Primary Hazards | Skin/Eye Irritant (H315, H319) ; Potential Sensitizer (H317) ; Combustible . |
| Emergency PPE | Nitrile gloves (double-gloved), Chemical Goggles, Lab Coat. |
| Spill Agent | Inert absorbent (Vermiculite/Sand). Do NOT use acidic absorbents (triggers hydrolysis). |
| Incompatibility | Strong Acids (Hydrolysis risk), Strong Oxidizers. |
Chemical Identity & Hazard Profiling
Distinction Note: This guide specifically addresses the phenethoxy derivative (THP-protected 3-bromophenethyl alcohol). Note that the structurally similar phenoxy analog (CAS 57999-49-2) is often cited in databases. Safety protocols here are rigorously extrapolated from the phenoxy analog and general halo-aromatic ether properties to ensure maximum coverage.
Risk Assessment Logic
-
Acetal Linkage (THP Group): The tetrahydropyranyl ether moiety is stable to bases and nucleophiles but labile to acids . Contact with strong acids (HCl, H₂SO₄) will hydrolyze the compound, releasing 3-bromophenethyl alcohol and dihydropyran (volatile, flammable) or 5-hydroxypentanal.
-
Brominated Aromatic Ring: Halogenated aromatics are lipophilic and can penetrate skin. They are known sensitizers (H317) and aquatic toxins (H411).
-
Volatility: Low vapor pressure at room temperature. Inhalation hazard is primarily relevant during heating or aerosolization (e.g., rotary evaporation, flash chromatography).
Personal Protective Equipment (PPE) Selection Matrix
This matrix is designed for "Self-Validating Safety"—meaning the PPE is chosen based on permeation kinetics, not just generic rules.
Hand Protection (Glove Logic)
| Operation Type | Recommended Material | Thickness / Spec | Breakthrough Logic |
| Standard Handling (Weighing, Transfer) | Nitrile Rubber | ≥ 0.11 mm (4 mil) | Splash Protection: Nitrile provides excellent resistance to high-molecular-weight ethers. Change every 30 mins or immediately upon splash. |
| Synthesis / Solvent Work (in DCM/THF) | Laminate (Silver Shield) or PVA | Multi-layer | Permeation Defense: Halogenated solvents (DCM) used in synthesis permeate nitrile in <2 mins. The THP ether itself is carried through. Laminate gloves block this vector. |
| Spill Cleanup | Viton or Double Nitrile | ≥ 0.3 mm (12 mil) | Extended Contact: Thicker gauge required to prevent saturation and skin absorption of the brominated motif. |
Eye & Body Protection[1][2][3][4]
-
Primary Eye Protection: Chemical Splash Goggles (Indirect Vent).
-
Reasoning: Viscous oils adhere to the cornea and are difficult to irrigate. Safety glasses are insufficient for liquid handling of this viscosity.
-
-
Respiratory Protection:
-
Scenario A (Ambient Temp): Fume hood sash at appropriate height. No respirator needed.
-
Scenario B (Heating/Evaporation): Half-face respirator with OV/P95 (Organic Vapor + Particulate) cartridges.
-
Reasoning: Prevents inhalation of acetal hydrolysis byproducts if accidental acidification occurs.
-
Operational Protocols
A. Synthesis & Handling Workflow
-
Environment: Handle strictly within a certified chemical fume hood.
-
Glassware: Ensure all glassware is acid-free. Base-wash or oven-dry glassware if the compound was previously exposed to acidic cleaning baths.
-
Temperature: Store at 2–8°C (Refrigerator). Cold storage minimizes slow hydrolysis from ambient moisture/CO₂ acidity.
B. Spill Response Algorithm
-
Stop: Evacuate immediate area if spill is >50 mL or heated.
-
Contain: Encircle spill with Vermiculite or Diatomaceous Earth .
-
Critical: Do not use paper towels for large spills (increases surface area for evaporation).
-
-
Clean: Scoop absorbed material into a wide-mouth jar. Wipe surface with Acetone , followed by soap/water.
-
Disposal: Label as "Halogenated Organic Waste."
C. Waste Disposal
-
Segregation: Must be separated from Acidic Waste .
-
Classification: Halogenated Solvent/Organic Stream.
Visualizations
Diagram 1: PPE Decision Logic
Caption: Logical flow for selecting glove and respiratory protection based on solvent context and operational temperature.
Diagram 2: Waste Segregation Protocol
Caption: Critical segregation path to prevent accidental hydrolysis and pressure buildup in waste containers.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 5067264, 2-(3-Bromophenoxy)tetrahydro-2H-pyran. Retrieved from [Link]
- Note: Used as the primary toxicological analog for the phenethoxy deriv
- Note: Validates hazards for bromo-alkoxy-THP structural motifs.
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
- Source for General THP ether handling and waste segreg
- Source for glove permeation logic regarding halogenated arom
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
